molecular formula C10H12N2O5 B559693 TK-112690 CAS No. 22423-26-3

TK-112690

Número de catálogo: B559693
Número CAS: 22423-26-3
Peso molecular: 240.21 g/mol
Clave InChI: WLLOAUCNUMYOQI-JAGXHNFQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Uridine Phosphorylase Inhibitor TK-112690 is a 2,2'-anhydropyrimidine derivative and human uridine phosphorylase (UPase) inhibitor that can be used to suppress mucositis induced by certain chemotherapeutics. Upon administration of UPase inhibitor this compound prior to the administration of certain chemotherapeutic agents, such as methotrexate (MTX), this agent targets, binds to and blocks the activity of UPase, thereby preventing the metabolic breakdown of uridine into uracil. This increases the uridine levels in plasma and may prevent mucositis. By rescuing normal tissue, this compound may enhance the therapeutic index of the chemotherapeutic agent. UPase plays a key role in in pyrimidine metabolism, and catabolizes uridine into uracil and ribose-1-phosphate.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-4-2-12-9-7(6(14)5(3-13)16-9)17-10(12)11-8(4)15/h2,5-7,9,13-14H,3H2,1H3/t5-,6-,7+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOAUCNUMYOQI-JAGXHNFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945097
Record name 3-Hydroxy-2-(hydroxymethyl)-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22423-26-3
Record name 2,2'-Anhydro-1-beta-arabinofuranosylthymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022423263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-(hydroxymethyl)-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TK-112690
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQZ99GWR3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TK-112690: A Technical Guide to its Mechanism of Action as a Uridine Phosphorylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TK-112690 is a 2,2'-anhydropyrimidine derivative identified as a potent inhibitor of human uridine phosphorylase (UPase).[1] Its primary mechanism of action involves the targeted inhibition of UPase, a key enzyme in the pyrimidine salvage pathway responsible for the catabolism of uridine into uracil and ribose-1-phosphate.[1] By blocking this enzymatic activity, this compound effectively increases plasma uridine levels. This elevation of circulating uridine is being investigated for its therapeutic potential in mitigating the toxic side effects of certain chemotherapeutic agents, such as methotrexate, specifically chemotherapy- and radiotherapy-induced mucositis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its quantitative inhibitory activity, the experimental protocols for its evaluation, and its role within the broader context of pyrimidine metabolism.

Core Mechanism of Action: Uridine Phosphorylase Inhibition

This compound exerts its pharmacological effect by directly inhibiting the enzyme uridine phosphorylase (UPase). UPase plays a critical role in the pyrimidine salvage pathway, where it catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. In the context of cancer therapy, certain chemotherapeutic agents can lead to a depletion of the pyrimidine pool in normal tissues, contributing to toxicities like mucositis.

By inhibiting UPase, this compound prevents the breakdown of uridine, leading to an increase in its systemic and tissue-level concentrations.[1] This elevated uridine can then be utilized by healthy cells through the action of uridine kinase to synthesize uridine monophosphate (UMP), thereby replenishing the pyrimidine nucleotide pool and rescuing normal tissues from the cytotoxic effects of chemotherapy.[2] This mechanism is aimed at improving the therapeutic index of anticancer drugs by selectively protecting non-cancerous cells.

Signaling Pathway

The mechanism of this compound can be visualized within the pyrimidine salvage pathway. This compound acts as a direct inhibitor of uridine phosphorylase, thereby preventing the conversion of uridine to uracil.

TK112690_Mechanism cluster_pathway Pyrimidine Salvage Pathway cluster_intervention Pharmacological Intervention Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase UK Uridine Kinase Uridine->UK ATP Uracil Uracil UPase->Uracil R1P Ribose-1-Phosphate UPase->R1P UMP Uridine Monophosphate (UMP) UK->UMP ADP Nucleotide_Pool Pyrimidine Nucleotide Pool (UTP, CTP, dTTP) UMP->Nucleotide_Pool Biosynthesis TK112690 This compound TK112690->UPase Inhibition UPase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Prep Prepare Mouse & Human Small Intestine Homogenates (UPase Source) Reaction_Setup Combine Homogenate with this compound Enzyme_Prep->Reaction_Setup TK_Prep Prepare Serial Dilutions of this compound TK_Prep->Reaction_Setup Reaction_Start Add Uridine to Initiate Reaction (37°C, pH 7.3) Reaction_Setup->Reaction_Start HPLC Quantify Uracil Concentration by HPLC-UV Reaction_Start->HPLC Reaction Product IC50_Calc Calculate IC50 Value HPLC->IC50_Calc

References

The Function of TK-112690: A Uridine Phosphorylase Inhibitor for the Prevention of Mucositis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Abstract

TK-112690 is an investigational small molecule drug identified as a potent and specific inhibitor of uridine phosphorylase (UPase). This enzyme plays a critical role in the pyrimidine salvage pathway. By blocking the enzymatic degradation of uridine, this compound elevates systemic and local uridine levels, a mechanism that has shown significant promise in mitigating the severe and dose-limiting toxicity of mucositis associated with cancer therapies. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, a summary of key clinical findings, and detailed experimental protocols.

Introduction

Mucositis, characterized by painful inflammation and ulceration of the mucous membranes lining the digestive tract, is a common and debilitating side effect of chemotherapy and radiation therapy.[1] It can lead to poor nutritional intake, an increased risk of infection, and the need for dose reduction or interruption of cancer treatment, thereby compromising therapeutic outcomes. This compound, also known as TK-90, is a 2,2'-anhydropyrimidine derivative that acts as a human uridine phosphorylase (UPase) inhibitor.[2] Its primary therapeutic goal is to prevent or reduce the severity of mucositis in cancer patients.

Mechanism of Action

The core function of this compound is its ability to inhibit the enzyme uridine phosphorylase (UPase). UPase is a key enzyme in the pyrimidine salvage pathway, where it catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[2]

By inhibiting UPase, this compound prevents the breakdown of uridine, leading to an increase in its concentration in the plasma and tissues.[2] Uridine is essential for maintaining the health of normal mucosal tissues. The elevated levels of uridine are thought to protect the mucosa from the damaging effects of radiation and chemotherapy through several mechanisms, including reducing mitochondrial leakage.[2] Furthermore, it has been suggested that this compound's mechanism of action involves the quenching of 20 to 30 different subtypes of reactive oxygen species (ROS), a significant advantage over agents that only target a single type of free radical.[2]

Signaling Pathway of this compound in Mucosal Protection

cluster_0 Cellular Environment cluster_1 Intervention with this compound Chemo_Radiation Chemotherapy / Radiation ROS Reactive Oxygen Species (ROS) Chemo_Radiation->ROS generates Mucosal_Damage Mucosal Cell Damage (leading to Mucositis) ROS->Mucosal_Damage causes TK112690 This compound UPase Uridine Phosphorylase (UPase) TK112690->UPase inhibits Uridine_Degradation Uridine Degradation (Uridine -> Uracil) UPase->Uridine_Degradation catalyzes Increased_Uridine Increased Uridine Levels ROS_Quenching ROS Quenching Increased_Uridine->ROS_Quenching enhances ROS_Quenching->ROS neutralizes Mucosal_Protection Mucosal Protection ROS_Quenching->Mucosal_Protection leads to Mucosal_Protection->Mucosal_Damage prevents

Caption: Signaling pathway of this compound in preventing mucositis.

Quantitative Data from Clinical Trials

A Phase 2a, multi-center, placebo-controlled, randomized, assessor-blind study (NCT05658016) was conducted to evaluate the efficacy of this compound in suppressing radiotherapy-induced mucositis in patients with non-metastatic squamous cell carcinoma of the head and neck.[3]

Table 1: Efficacy of this compound in Preventing Severe Oral Mucositis (SOM)

Outcome MeasureThis compound (n=12)Placebo (n=12)P-value
Incidence of SOM (Grade ≥3) by end of Week 7 0% (0 patients)50% (6 patients)0.014
Incidence of SOM (Grade ≥3) at Week 9 Follow-up 8.3% (1 patient)75% (9 patients)0.003
Mean Duration of SOM 12 days (for the 1 patient who developed SOM)35 days0.026

Data sourced from a presentation of the Phase 2a clinical trial results.[4]

Experimental Protocols

Phase 2a Clinical Trial Protocol (NCT05658016)

Objective: To assess the safety and efficacy of parenteral this compound in preventing radiotherapy-induced mucositis in patients with head and neck cancer.

Study Design: A multi-center, placebo-controlled, randomized, assessor-blind study.[3] 24 patients were randomized equally into two groups: this compound treated or placebo treated.[3]

Patient Population: Male or female patients aged 18-75 years with a pathologically proven diagnosis of squamous cell carcinoma of the oral cavity, oropharynx, or hypopharynx.[5] Patients were expected to receive a cumulative radiation dose of 70 Gy.[5]

Treatment Regimen:

  • Radiation Therapy: Patients received a continuous course of radiation as single daily fractions of 2.0 Gy, 5 days a week, for 7 weeks.[5]

  • This compound Administration: A dose of 45 mg/kg of this compound or a matching placebo was administered as a one-hour intravenous infusion one hour before and six hours after each radiation treatment.[5] This treatment cycle continued for the 7 weeks of radiation therapy.[5]

Primary Outcome Measures:

  • Comparison of the incidence of severe oral mucositis (SOM), defined as Grade 3 or 4 on the WHO scale, between the treatment and placebo groups.[6]

  • Duration of SOM.[6]

Secondary Outcome Measures:

  • Mucositis evaluation using the National Cancer Institute/Common Terminology Criteria for Adverse Events (NCI/CTCAE) and the Patient-Reported Oral Mucositis Symptom (PROMS) scale.[6]

  • Incidence of treatment-related adverse events.[6]

Experimental Workflow for the Phase 2a Clinical Trial

cluster_treatment cluster_cycle Daily Treatment Protocol Start Patient Screening (Head & Neck Cancer) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Treatment_Arm Treatment Arm: This compound (45 mg/kg) Randomization->Treatment_Arm Placebo_Arm Control Arm: Placebo Randomization->Placebo_Arm Treatment_Cycle 7-Week Treatment Cycle Treatment_Arm->Treatment_Cycle Infusion_Pre_RT 1-hour IV Infusion (1 hour before RT) Treatment_Cycle->Infusion_Pre_RT Follow_Up 2-4 Week Follow-up Radiation Radiation Therapy (2.0 Gy/day, 5 days/week) Infusion_Pre_RT->Radiation Infusion_Post_RT 1-hour IV Infusion (6 hours after RT) Radiation->Infusion_Post_RT Infusion_Post_RT->Follow_Up Data_Analysis Data Analysis: - Incidence & Duration of SOM - Safety Assessment Follow_Up->Data_Analysis

Caption: Workflow of the Phase 2a clinical trial of this compound.

Conclusion

This compound represents a promising therapeutic agent for the management of mucositis, a significant unmet need in cancer care. Its mechanism of action, centered on the inhibition of uridine phosphorylase and the subsequent increase in protective uridine levels, is well-defined. Clinical data from the Phase 2a trial demonstrates a substantial reduction in the incidence and duration of severe oral mucositis in patients undergoing radiotherapy for head and neck cancer. These findings support the continued development of this compound as a potential standard of care for the prevention of treatment-induced mucositis. Further larger-scale clinical trials are warranted to confirm these promising results.

References

An In-depth Technical Guide to TK-112690: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug TK-112690, detailing its chemical structure, physicochemical properties, mechanism of action, and its role in mitigating chemotherapy-induced mucositis. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Properties of this compound

This compound is a 2,2'-anhydropyrimidine derivative with a well-defined chemical structure and specific physicochemical properties.[1][2]

PropertyValueSource
Systematic Name (2R,3R,3aS,9aR)-2,3,3a,9a-tetrahydro-3-hydroxy-2-(hydroxymethyl)-7-methyl-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one[1][2]
Synonym O2,2'-anhydro-5-methyluridine[1]
Molecular Formula C₁₀H₁₂N₂O₅[1]
Molecular Weight 240.21 g/mol [1]
Stereochemistry Absolute[1]
Physical State Solid (presumed)

Mechanism of Action: Uridine Phosphorylase Inhibition

This compound functions as a potent and specific inhibitor of human uridine phosphorylase (UPase).[3] UPase is a key enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine into uracil and ribose-1-phosphate.[3] By inhibiting UPase, this compound effectively blocks the breakdown of uridine, leading to a significant increase in plasma uridine levels.[3] This elevation of endogenous uridine is the primary mechanism through which this compound exerts its therapeutic effects.

Signaling Pathway and Therapeutic Rationale

The inhibition of uridine phosphorylase by this compound has a direct impact on the pyrimidine salvage pathway. The following diagram illustrates this mechanism.

TK112690_Mechanism cluster_catabolism Uridine Catabolism Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate PlasmaUridine Increased Plasma Uridine Uridine->PlasmaUridine Uracil Uracil UPase->Uracil R1P Ribose-1-Phosphate UPase->R1P TK112690 This compound TK112690->UPase Inhibition Protection Protection of Normal Tissues PlasmaUridine->Protection Mucositis Chemotherapy-induced Mucositis Mucositis->Protection Prevents

Caption: Mechanism of Action of this compound.

Quantitative Inhibitory Activity

Specific quantitative data for the inhibitory activity of this compound, such as IC50 or Ki values against human uridine phosphorylase, are not publicly available at the time of this guide's compilation. This information is likely proprietary to the developing company, Tosk, Inc.

Experimental Protocols

Uridine Phosphorylase Inhibition Assay (General Protocol)

While a specific protocol for this compound is not available, a general spectrophotometric assay to determine the inhibitory activity against uridine phosphorylase can be conducted as follows. This protocol is based on the principle that the phosphorolysis of uridine to uracil results in a change in absorbance at a specific wavelength.

Materials:

  • Recombinant human uridine phosphorylase

  • Uridine (substrate)

  • Inorganic phosphate (KH₂PO₄)

  • Tris-HCl buffer (pH 7.4)

  • This compound (or other test inhibitors)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • In a 96-well plate, add the Tris-HCl buffer, inorganic phosphate, and the test inhibitor at various concentrations.

  • Add the uridine substrate to each well.

  • Initiate the reaction by adding the uridine phosphorylase enzyme to each well.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 262 nm) over time at a constant temperature (e.g., 37°C).

  • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

UPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Reagents: Buffer, Phosphate, Substrate C Add Reagents and Inhibitor to 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Initiate Reaction with Uridine Phosphorylase C->D E Measure Absorbance Change over Time D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Calculate IC50 Value G->H

Caption: Experimental Workflow for UPase Inhibition Assay.

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not available. However, based on its chemical structure as O2,2'-anhydro-5-methyluridine, a likely precursor is 5-methyluridine. A patent for a related compound, 2'-O-Methyl-5-methyluridine, describes a process that starts with 2,2'-anhydro-5-methyluridine, suggesting a potential synthetic route.

A plausible, though unconfirmed, synthetic pathway would involve the cyclization of 5-methyluridine to form the 2,2'-anhydro linkage.

Clinical Development and Application

This compound has been investigated in clinical trials for its potential to prevent chemotherapy-induced mucositis.

Phase 2a Clinical Trial

A Phase 2a, multi-center, placebo-controlled, randomized, and assessor-blind study was conducted to evaluate the efficacy of this compound in suppressing radiotherapy-induced mucositis in patients with non-metastatic squamous cell carcinoma of the head and neck.

Trial ParameterDetails
Indication Radiotherapy-induced Mucositis
Patient Population Non-metastatic Squamous Cell Carcinoma of the Head and Neck
Dosage 45 mg/kg administered as a one-hour infusion prior to each radiation treatment, with a second identical treatment 6 hours after the completion of the first infusion.
Treatment Cycle Continued for the 7-week duration of radiation therapy.
Primary Outcome Comparison of the incidence of Grade 3 or 4 mucositis (WHO scale) between the treatment and placebo groups.

This clinical trial provides evidence for the potential clinical utility of this compound in a supportive care setting for cancer patients.

References

The Role of TK-112690 in Pyrimidine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TK-112690 is a 2,2'-anhydropyrimidine derivative under investigation as a human uridine phosphorylase (UPase) inhibitor.[1] By blocking the catabolism of uridine, this compound elevates plasma uridine levels, a mechanism being explored to mitigate the toxic side effects of certain chemotherapeutic agents, such as methotrexate, and radiotherapy-induced mucositis.[1][2][3] This technical guide provides a comprehensive overview of the role of this compound in pyrimidine metabolism, summarizing available data and outlining relevant experimental protocols. While specific preclinical quantitative data on this compound is not extensively available in the public domain, this guide synthesizes information from clinical trial protocols and the broader field of uridine phosphorylase inhibition to offer a detailed understanding of its mechanism and potential therapeutic applications.

Introduction to Pyrimidine Metabolism and Uridine Phosphorylase

Pyrimidine metabolism is a fundamental cellular process essential for the synthesis of DNA, RNA, and other vital biomolecules. The pathway consists of two main routes: the de novo synthesis pathway and the salvage pathway. The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, such as uridine, to generate nucleotides. A key enzyme in this pathway is uridine phosphorylase (UPase), which catalyzes the reversible phosphorolytic cleavage of uridine to uracil and ribose-1-phosphate.[1]

In the context of cancer therapy, certain chemotherapeutic agents, like 5-fluorouracil (5-FU), are pyrimidine analogs that can be metabolized by UPase, leading to cytotoxic effects. Conversely, inhibiting UPase can increase the levels of endogenous uridine, which can be used to rescue normal tissues from the toxicity of chemotherapy.[4] This is the therapeutic rationale behind the development of UPase inhibitors like this compound.

This compound: Mechanism of Action

This compound is a potent and specific inhibitor of human uridine phosphorylase.[1] Its primary mechanism of action is the competitive inhibition of UPase, preventing the enzymatic conversion of uridine to uracil. This inhibition leads to an increase in the concentration of uridine in the plasma and tissues. The elevated uridine levels are thought to contribute to the protection of normal, healthy cells from the toxic effects of chemotherapy and radiation by providing a surplus of the natural pyrimidine nucleoside, which can then be utilized for DNA and RNA synthesis, particularly in rapidly dividing tissues like the mucosal lining of the gastrointestinal tract.

The following diagram illustrates the role of this compound in the pyrimidine salvage pathway.

Pyrimidine_Salvage_Pathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate UK Uridine Kinase Uridine->UK Substrate Uracil Uracil UPase->Uracil Product R1P Ribose-1-Phosphate UPase->R1P Product TK112690 This compound TK112690->UPase Inhibition UMP Uridine Monophosphate (UMP) UK->UMP Product Further_Metabolism Further Metabolism (UTP, CTP, etc.) UMP->Further_Metabolism

Caption: this compound inhibits Uridine Phosphorylase in the pyrimidine salvage pathway.

Quantitative Data

Specific preclinical quantitative data for this compound, such as IC50 or Ki values for uridine phosphorylase inhibition, are not publicly available at the time of this guide's compilation. However, research on other potent UPase inhibitors, such as benzylacyclouridines, has reported Ki values in the nanomolar range, suggesting a high affinity for the enzyme.[5][6]

Clinical trial data provides some quantitative information regarding the dosage of this compound. In a Phase 2a study to evaluate the suppression of radiotherapy-induced mucositis, this compound was administered at a dose of 45 mg/kg.[3][7]

Table 1: Clinical Dosing of this compound

Clinical Trial IDIndicationDose
NCT05658016Radiotherapy-induced Mucositis45 mg/kg[3][7]
CLP-2690-0003In combination with Methotrexate for Squamous Cell Carcinoma of the Head and NeckInformation not publicly available

Experimental Protocols

Detailed preclinical experimental protocols for this compound have not been published. However, a general methodology for assessing the inhibitory activity of a compound against uridine phosphorylase is provided below, based on established biochemical assays.

Uridine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method to determine the inhibitory potential of a compound like this compound on UPase activity by measuring the decrease in uridine concentration.

Materials:

  • Recombinant human uridine phosphorylase

  • Uridine (substrate)

  • Phosphate buffer

  • This compound (or other test inhibitor)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 262 nm

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of uridine phosphorylase, uridine, and the test inhibitor (this compound) in an appropriate buffer.

  • Assay Reaction: In a 96-well plate, set up reaction mixtures containing phosphate buffer, uridine, and varying concentrations of the test inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding uridine phosphorylase to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Measurement: Measure the decrease in absorbance at 262 nm, which corresponds to the conversion of uridine to uracil.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

The following diagram outlines the general workflow for a UPase inhibition assay.

UPase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare UPase Solution Start_Reaction Add UPase to Initiate Prep_Enzyme->Start_Reaction Prep_Substrate Prepare Uridine Solution Mix_Components Mix Buffer, Uridine, and this compound in Plate Prep_Substrate->Mix_Components Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Mix_Components Mix_Components->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure_Absorbance Measure Absorbance (262 nm) Incubate->Measure_Absorbance Calculate_Velocity Calculate Initial Velocities Measure_Absorbance->Calculate_Velocity Determine_IC50 Determine IC50 Calculate_Velocity->Determine_IC50

Caption: General workflow for a uridine phosphorylase inhibition assay.

Clinical Development

This compound, developed by Tosk, Inc., has progressed to clinical trials.[8] A Phase 2a clinical trial (NCT05658016) has been conducted to evaluate its efficacy in suppressing radiotherapy-induced mucositis in patients with head and neck cancer.[3][7] Another Phase 2a trial (CLP-2690-0003) investigated this compound (referred to as METREXASSIST™) in combination with methotrexate for recurrent or residual squamous cell carcinoma of the head and neck.[2] These trials underscore the clinical interest in this compound as a supportive care agent in oncology.

Conclusion

This compound is a promising uridine phosphorylase inhibitor with the potential to improve the therapeutic index of certain cancer treatments by mitigating their toxic side effects. Its mechanism of action, centered on the elevation of plasma uridine levels, is well-grounded in the principles of pyrimidine metabolism. While detailed preclinical data remains largely proprietary, the progression of this compound into clinical trials indicates a significant potential for its use in supportive care for cancer patients. Further publication of preclinical and clinical data will be crucial for a more complete understanding of its pharmacological profile and therapeutic utility.

References

In-Depth Technical Guide: TK-112690 and the Uridine Salvage Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding TK-112690 and the uridine salvage pathway. Specific quantitative data, such as IC50 values and detailed preclinical pharmacokinetics, for the proprietary compound this compound are not available in the public domain and are likely held as confidential by its developers. This guide, therefore, provides a framework based on established scientific principles and available clinical trial information, with placeholders for proprietary data.

Executive Summary

This compound is an investigational small molecule drug identified as a potent inhibitor of uridine phosphorylase (UPase), a key enzyme in the pyrimidine uridine salvage pathway.[1] By blocking the degradation of uridine, this compound elevates systemic and local concentrations of this nucleoside. This mechanism is being explored for its therapeutic potential in mitigating the toxic side effects of certain cancer therapies, particularly chemotherapy and radiotherapy-induced mucositis.[2][3][4] This technical guide provides a detailed overview of the uridine salvage pathway, the mechanism of action of this compound, a summary of its clinical development based on available data, and general experimental protocols relevant to its study.

The Uridine Salvage Pathway

The uridine salvage pathway is a critical metabolic route for the synthesis of pyrimidine nucleotides from pre-existing nucleosides like uridine. This pathway is less energy-intensive than de novo synthesis and is vital in certain tissues. The central enzyme in this pathway is uridine phosphorylase (UPase), which catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[5] The resulting uracil can then be utilized for the synthesis of thymidine and other pyrimidines essential for DNA and RNA synthesis.

Uridine_Salvage_Pathway cluster_salvage Uridine Salvage Pathway Uridine Uridine Uracil Uracil Uridine->Uracil Uridine Phosphorylase (UPase) Ribose_1_P Ribose-1-Phosphate UMP Uridine Monophosphate (UMP) Uracil->UMP Uridine Kinase UDP Uridine Diphosphate (UDP) UMP->UDP UMP-CMP Kinase UTP Uridine Triphosphate (UTP) UDP->UTP Nucleoside Diphosphate Kinase CTP Cytidine Triphosphate (CTP) UTP->CTP RNA_DNA RNA/DNA Synthesis UTP->RNA_DNA CTP->RNA_DNA TK112690 This compound TK112690->Uracil Inhibition

Figure 1: Uridine Salvage Pathway and the Action of this compound. This diagram illustrates the key steps in the uridine salvage pathway, from the conversion of uridine to uracil by uridine phosphorylase to the synthesis of nucleotides for RNA and DNA. This compound is shown to inhibit uridine phosphorylase, thereby preventing the breakdown of uridine.

This compound: Mechanism of Action and Therapeutic Rationale

This compound is a 2,2'-anhydropyrimidine derivative that acts as a human uridine phosphorylase (UPase) inhibitor.[1] By binding to and blocking the activity of UPase, this compound prevents the catabolism of uridine into uracil and ribose-1-phosphate. This inhibition leads to an increase in the plasma and tissue concentrations of uridine.

The therapeutic rationale for using this compound to prevent mucositis is based on the protective role of uridine. Chemotherapy and radiotherapy damage rapidly dividing cells, including those lining the gastrointestinal tract, leading to painful and debilitating mucositis. By increasing the availability of uridine, this compound is thought to rescue normal tissues from the toxic effects of these cancer treatments, potentially by providing the necessary building blocks for DNA and RNA repair and regeneration of the mucosal lining. This may enhance the therapeutic index of the administered chemotherapeutic agents.[1]

Quantitative Data Summary

The following tables summarize the types of quantitative data that are essential for the characterization of a drug like this compound. The specific values for this compound are not publicly available and are therefore marked as "Data Not Available."

Table 1: In Vitro Enzyme Inhibition

Compound Target Enzyme Assay Type IC50 Reference

| this compound | Human Uridine Phosphorylase | Biochemical Assay | Data Not Available | - |

Table 2: Preclinical Pharmacokinetics

Species Route of Administration Dose (mg/kg) Cmax Tmax AUC Half-life Reference
Mouse Intravenous Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available -

| Rat | Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

Table 3: Clinical Trial Data (Phase 2a)

Indication Treatment Group Dose and Schedule Primary Endpoint Result Reference
Radiotherapy-induced Mucositis This compound 45 mg/kg, 1-hour IV infusion 1 hour before and 6 hours after radiotherapy Incidence of Severe Oral Mucositis (Grade ≥3) Data Not Publicly Available (Trial ongoing or results not yet published) --INVALID-LINK--

| Radiotherapy-induced Mucositis | Placebo | Placebo, 1-hour IV infusion 1 hour before and 6 hours after radiotherapy | Incidence of Severe Oral Mucositis (Grade ≥3) | Data Not Publicly Available (Trial ongoing or results not yet published) | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, this section outlines general methodologies for key experiments that would be conducted in the development of a uridine phosphorylase inhibitor.

Uridine Phosphorylase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of human uridine phosphorylase.

Principle: The activity of uridine phosphorylase can be measured by monitoring the conversion of uridine to uracil. This can be quantified using various methods, such as spectrophotometry (measuring the change in absorbance at a specific wavelength as uracil is formed) or high-performance liquid chromatography (HPLC) to separate and quantify uridine and uracil.

Materials:

  • Recombinant human uridine phosphorylase

  • Uridine (substrate)

  • Phosphate buffer

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer or HPLC system

Procedure (Spectrophotometric Method):

  • Prepare a reaction mixture containing phosphate buffer and uridine in each well of a 96-well plate.

  • Add varying concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a fixed amount of recombinant human uridine phosphorylase to each well.

  • Incubate the plate at 37°C for a predetermined time.

  • Measure the change in absorbance at a wavelength where uridine and uracil have different absorption profiles (e.g., around 290 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

UPase_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Uridine, this compound) start->prep_reagents plate_setup Set up 96-well Plate (Substrate + Inhibitor) prep_reagents->plate_setup add_enzyme Add Uridine Phosphorylase plate_setup->add_enzyme incubation Incubate at 37°C add_enzyme->incubation measurement Measure Absorbance Change incubation->measurement data_analysis Calculate % Inhibition measurement->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end

Figure 2: General Workflow for a Uridine Phosphorylase Inhibition Assay. This diagram outlines the typical steps involved in an in vitro assay to determine the inhibitory activity of a compound like this compound against uridine phosphorylase.

In Vivo Efficacy in a Rodent Model of Radiation-Induced Oral Mucositis (General Protocol)

Objective: To evaluate the efficacy of a test compound (e.g., this compound) in preventing or treating radiation-induced oral mucositis in an animal model.

Model: The hamster cheek pouch model and the mouse model of radiation-induced oral mucositis are commonly used.[6][7][8]

Materials:

  • Male Syrian golden hamsters or mice

  • An irradiator source (e.g., X-ray or gamma-ray)

  • Test compound (e.g., this compound) formulated for in vivo administration (e.g., intravenous)

  • Vehicle control

  • Anesthetics

  • Calipers for scoring mucositis

Procedure:

  • Acclimatize animals to the housing conditions.

  • Anesthetize the animals and irradiate a localized area of the oral cavity (e.g., the tongue or cheek pouch) with a single high dose of radiation.

  • Administer the test compound or vehicle control according to a predetermined schedule (e.g., starting before irradiation and continuing for a set number of days after). The clinical trial protocol for this compound suggests a pre- and post-radiation dosing schedule.[2][3]

  • Monitor the animals daily for signs of mucositis, body weight changes, and general health.

  • Score the severity of oral mucositis daily using a validated scoring system (e.g., based on erythema, ulceration, and tissue swelling).

  • At the end of the study, euthanize the animals and collect oral tissues for histological analysis to assess tissue damage and inflammation.

  • Compare the mucositis scores, body weight changes, and histological findings between the treatment and control groups to determine the efficacy of the test compound.

Conclusion

This compound represents a targeted therapeutic approach to mitigating a significant and often dose-limiting toxicity of cancer therapy. By inhibiting uridine phosphorylase and thereby increasing uridine levels, this compound has the potential to protect normal tissues from the damaging effects of chemotherapy and radiotherapy. While detailed preclinical data remains proprietary, the ongoing clinical development of this compound for the prevention of mucositis underscores the promise of this mechanism. Further disclosure of quantitative data from preclinical and clinical studies will be crucial for a comprehensive understanding of its therapeutic profile and for guiding its future clinical application.

References

TK-112690 for Mucositis Prevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucositis, a severe inflammation and ulceration of the mucous membranes lining the digestive tract, is a common and debilitating side effect of cancer therapies, particularly radiation and chemotherapy. It can lead to significant pain, difficulty eating and drinking, and an increased risk of infection, often necessitating reductions or interruptions in cancer treatment. TK-112690 is an investigational drug that has shown significant promise in the prevention of radiation-induced oral mucositis. This technical guide provides an in-depth overview of the core research surrounding this compound, including its mechanism of action, available clinical data, and experimental protocols.

Core Compound Information

This compound is identified as a 2,2'-anhydropyrimidine derivative.

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₅
Molecular Weight 240.21 g/mol
Synonyms TK-90, Uridine phosphorylase inhibitor this compound
Developer Tosk, Inc.

Mechanism of Action

This compound is a first-in-class inhibitor of uridine phosphorylase (UPase). This enzyme plays a critical role in the pyrimidine salvage pathway by catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1][2]

The proposed mechanism for mucositis prevention involves two key activities:

  • Restoration of Uridine Levels: Radiation and chemotherapy damage mucosal tissues, in part, by depleting uridine, which is essential for the health and regeneration of the mucosal lining. By inhibiting UPase, this compound prevents the breakdown of uridine, thereby increasing its local and systemic levels.[1][3] This surplus of uridine is thought to protect the mucosa from the damaging effects of cancer therapies.[3]

  • Scavenging of Reactive Oxygen Species (ROS): A key initiator of mucositis is the massive production of reactive oxygen species (ROS) in response to radiation or chemotherapy. These ROS cause direct cellular damage and trigger a cascade of inflammatory responses. This compound has been described as a potent scavenger of a wide variety of ROS, quenching 20 to 30 different subtypes.[3] This action helps to mitigate the initial insult that leads to the development of mucositis.

The downstream effects of these primary actions are believed to involve the modulation of inflammatory signaling pathways. The initial damage from ROS activates transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). These cytokines amplify the inflammatory response, leading to the clinical manifestations of mucositis. By reducing the initial ROS insult and potentially through the anti-inflammatory properties of increased uridine, this compound is hypothesized to dampen this inflammatory cascade.

This compound Signaling Pathway cluster_0 Radiation/Chemotherapy cluster_1 Cellular Environment cluster_2 This compound Intervention cluster_3 Pathophysiological Cascade cluster_4 Therapeutic Outcome RT_CT Radiation/ Chemotherapy ROS Reactive Oxygen Species (ROS) RT_CT->ROS generates Uridine_low Uridine (depleted) RT_CT->Uridine_low depletes NFkB NF-κB Activation ROS->NFkB activates UPase Uridine Phosphorylase (UPase) UPase->Uridine_low catabolizes uridine Mucositis Mucositis Uridine_low->Mucositis TK112690 This compound TK112690->ROS scavenges TK112690->UPase inhibits Uridine_high Uridine (restored) TK112690->Uridine_high restores ROS_scavenged ROS Scavenged Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines upregulates Cytokines->Mucositis leads to Mucosal_protection Mucosal Protection Uridine_high->Mucosal_protection ROS_scavenged->Mucosal_protection Phase_2a_Trial_Workflow cluster_screening Screening (2 weeks) cluster_randomization Randomization cluster_treatment Treatment (7 weeks) cluster_assessment Assessment cluster_followup Follow-up Screening Patient Screening (n=24) - H&N Squamous Cell Carcinoma - Planned for 70 Gy RT Randomization Randomization (1:1) Screening->Randomization TK_Arm This compound Arm (n=12) 45 mg/kg IV Randomization->TK_Arm Placebo_Arm Placebo Arm (n=12) Randomization->Placebo_Arm Assessment Mucositis Assessment - WHO Scale - NCI/CTCAE - PROMS - Safety Monitoring TK_Arm->Assessment Placebo_Arm->Assessment Dosing_Schedule Dosing Schedule: - 1 hr pre-RT - 6 hrs post-infusion (Daily with RT) FollowUp Follow-up (up to 4 weeks post-treatment) Assessment->FollowUp

References

Methodological & Application

Application Notes and Protocols for TK-112690 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-112690 is a potent and specific inhibitor of uridine phosphorylase (UPase), an enzyme that plays a key role in the pyrimidine salvage pathway. UPase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. By inhibiting UPase, this compound prevents the degradation of uridine, leading to an increase in its circulating levels. This mechanism is being explored for its therapeutic potential, particularly in mitigating the toxic side effects of certain chemotherapeutic agents, such as 5-fluorouracil (5-FU), and in protecting tissues from radiation-induced damage.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its enzymatic inhibition, its effects on cellular viability, and its impact on uridine and uracil levels in a cellular context.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeCell LineParameter MeasuredThis compound ConcentrationResult
UPase Enzymatic AssayRecombinant Human UPaseIC50Variablee.g., 50 nM
Cell Viability AssayHaCaT Keratinocytes% Viability (vs. 5-FU)1 µMe.g., 85%
Metabolite AnalysisHCT116 Colon Cancer CellsUridine Concentration10 µMe.g., 3-fold increase
Metabolite AnalysisHCT116 Colon Cancer CellsUracil Concentration10 µMe.g., 50% decrease

Note: The data presented in this table are examples and should be replaced with experimental results.

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the uridine phosphorylase enzyme, which disrupts the pyrimidine salvage pathway.

G cluster_0 Pyrimidine Salvage Pathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase + Phosphate Uracil Uracil UPase->Uracil + Ribose-1-Phosphate TK112690 This compound TK112690->UPase Inhibits

Fig. 1: this compound inhibits the conversion of uridine to uracil.

Experimental Protocols

Uridine Phosphorylase (UPase) Inhibition Assay

This spectrophotometric assay measures the activity of UPase by monitoring the decrease in absorbance at 280 nm as uridine is converted to uracil.

Materials:

  • Recombinant human uridine phosphorylase (hUPase)

  • Uridine

  • Potassium phosphate buffer

  • This compound

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4) and 150 mM KCl.

  • Prepare a stock solution of uridine in the reaction buffer.

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add the following to each well:

    • Reaction Buffer

    • hUPase enzyme

    • This compound dilution (or vehicle control)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the uridine substrate to each well.

  • Immediately measure the absorbance at 280 nm every 30 seconds for 15-30 minutes using a microplate spectrophotometer.

  • Calculate the rate of uridine consumption from the linear portion of the absorbance curve.

  • Determine the IC50 value of this compound by plotting the percent inhibition against the log concentration of the inhibitor.

G cluster_workflow UPase Inhibition Assay Workflow prep Prepare Reagents (Buffer, Uridine, this compound) plate Plate hUPase and This compound dilutions prep->plate preincubate Pre-incubate at 37°C plate->preincubate start_reaction Add Uridine Substrate preincubate->start_reaction read Measure Absorbance at 280 nm start_reaction->read analyze Calculate IC50 read->analyze

Fig. 2: Workflow for the UPase enzymatic inhibition assay.
Cell Viability Assay for Cytoprotection

This protocol describes a method to assess the ability of this compound to protect cells from the cytotoxic effects of chemotherapeutic agents like 5-fluorouracil (5-FU). The MTT assay is used as an example, but other viability assays (e.g., XTT, WST-1, or CellTiter-Glo®) can also be adapted.

Materials:

  • Human cell line (e.g., HaCaT keratinocytes or another relevant cell line)

  • Complete cell culture medium

  • This compound

  • 5-Fluorouracil (5-FU)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare fresh media containing various concentrations of this compound.

  • Remove the old media from the cells and add the media containing this compound. Incubate for a specified pre-treatment time (e.g., 2-4 hours).

  • Prepare media containing the cytotoxic agent (e.g., 5-FU) with and without this compound at the desired concentrations.

  • Remove the pre-treatment media and add the media containing the cytotoxic agent. Include control wells with media only, this compound only, and 5-FU only.

  • Incubate the plate for a period relevant to the cytotoxic agent's mechanism of action (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and compare the viability of cells treated with 5-FU alone to those co-treated with this compound.

G cluster_workflow Cell Viability Assay Workflow seed Seed Cells adhere Allow Adhesion seed->adhere pretreat Pre-treat with this compound adhere->pretreat treat Treat with Cytotoxic Agent (e.g., 5-FU) +/- this compound pretreat->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate % Viability read->analyze

Fig. 3: Workflow for the cytoprotection cell viability assay.
Quantification of Uridine and Uracil by HPLC

This protocol provides a general method for the quantification of uridine and uracil in cell culture supernatant or cell lysates using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell culture samples (supernatant or cell lysates)

  • Perchloric acid or trichloroacetic acid for protein precipitation

  • Potassium carbonate for neutralization

  • Uridine and Uracil analytical standards

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., phosphate buffer with a small percentage of methanol or acetonitrile)

Protocol:

Sample Preparation:

  • Supernatant: Collect the cell culture medium and centrifuge to remove any detached cells.

  • Cell Lysate: Wash the cell monolayer with cold PBS, then lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles in a lysis buffer).

  • Protein Precipitation: Add an equal volume of cold perchloric acid or trichloroacetic acid to the supernatant or lysate. Vortex and incubate on ice for 10-15 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube.

  • Neutralization (if using perchloric acid): Add potassium carbonate to neutralize the sample. Vortex and centrifuge to remove the potassium perchlorate precipitate.

  • Filter the final supernatant through a 0.22 µm syringe filter before HPLC analysis.

HPLC Analysis:

  • Prepare a standard curve using known concentrations of uridine and uracil standards.

  • Equilibrate the C18 column with the mobile phase.

  • Inject the prepared samples and standards onto the HPLC system.

  • Separate the analytes using an isocratic or gradient elution with the chosen mobile phase.

  • Detect uridine and uracil by UV absorbance at an appropriate wavelength (e.g., 260 nm).

  • Quantify the concentration of uridine and uracil in the samples by comparing their peak areas to the standard curve.

G cluster_workflow Uridine and Uracil HPLC Analysis Workflow sample Collect Cell Supernatant or Lysate precipitate Protein Precipitation sample->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 neutralize Neutralize (if needed) centrifuge1->neutralize centrifuge2 Centrifuge neutralize->centrifuge2 filter Filter centrifuge2->filter inject Inject into HPLC filter->inject analyze Quantify using Standard Curve inject->analyze

Application Notes and Protocols for TK-112690 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-112690 is a small molecule inhibitor of uridine phosphorylase (UPase), a key enzyme in the pyrimidine salvage pathway. UPase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1][2] By inhibiting UPase, this compound leads to an increase in intracellular and extracellular uridine levels. This mechanism is being explored for its potential therapeutic applications, particularly in mitigating the toxic effects of chemotherapeutic agents like methotrexate on normal tissues, a concept known as host protection.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound is a 2,2'-anhydropyrimidine derivative that acts as a human uridine phosphorylase (UPase) inhibitor.[2] The primary mechanism of action involves the blockage of the metabolic breakdown of uridine into uracil.[2] This inhibition leads to elevated levels of uridine. Uridine plays a crucial role in the pyrimidine salvage pathway, which is essential for the synthesis of nucleotides required for DNA and RNA production. In the context of cancer therapy, increasing uridine levels in normal tissues is being investigated as a strategy to protect them from the cytotoxic effects of certain chemotherapies.

Data Presentation

Cell LineCompoundConcentration (µM)Effect
AS283 (Human Lymphoma)This compound1, 10, 100Not cytotoxic
AS283 (Human Lymphoma)This compound + Methotrexate1, 10, 100 µM this compoundDoes not alter the IC50 of Methotrexate

This data is derived from a clinical trial protocol and suggests that this compound is not directly cytotoxic to this cancer cell line at the tested concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.

  • Vortex the tube until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Determination of Uridine Phosphorylase (UPase) Activity in Cell Lysates

Objective: To measure the enzymatic activity of UPase in cell lysates, which can be used to determine the inhibitory effect of this compound. This protocol is adapted from general spectrophotometric assays for UPase.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Uridine solution (substrate)

  • Phosphate solution

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Cell Lysis:

    • Culture cells to the desired confluency.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using the lysis buffer and mechanical disruption (e.g., sonication or repeated pipetting).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing phosphate buffer and uridine.

    • In a UV-transparent 96-well plate, add a defined amount of cell lysate (e.g., 20-50 µg of protein) to each well.

    • To the test wells, add varying concentrations of this compound. To control wells, add the vehicle (DMSO).

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the uridine substrate to all wells.

    • Immediately measure the absorbance at 290 nm (the wavelength at which the product, uracil, has a higher absorbance than the substrate, uridine) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of uracil formation by determining the change in absorbance over time.

    • Plot the reaction rate against the concentration of this compound.

    • Determine the IC50 value of this compound, which is the concentration of the inhibitor that causes 50% inhibition of UPase activity.

Protocol 3: Cell Viability and Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range, based on available data, is 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the concentration of this compound.

Mandatory Visualizations

TK112690_Mechanism cluster_0 Pyrimidine Salvage Pathway cluster_1 Inhibition Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate Uracil Uracil UPase->Uracil Product R1P Ribose-1-Phosphate UPase->R1P Product TK112690 This compound TK112690->UPase Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Perform Assays start Start prep_inhibitor Prepare this compound Stock Solution start->prep_inhibitor seed_cells Seed Cells in 96-well Plate prep_inhibitor->seed_cells treat_cells Treat Cells with This compound seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay upase_assay UPase Activity Assay incubate->upase_assay analyze_data Analyze Data and Determine IC50/Effects viability_assay->analyze_data upase_assay->analyze_data end End analyze_data->end

Caption: General experimental workflow for this compound.

Signaling Pathways

Uridine phosphorylase is a critical enzyme in pyrimidine metabolism. This pathway is intricately linked with cellular proliferation and survival signaling. While direct modulation of the IL-6/STAT3 pathway by this compound has not been explicitly demonstrated, the inhibition of UPase can impact the nucleotide pool, which is essential for the growth and proliferation of cancer cells often driven by pathways like IL-6/STAT3.

Signaling_Pathway cluster_downstream Downstream Effects cluster_metabolism Pyrimidine Metabolism IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Promotes Survival Cell Survival Nucleus->Survival Promotes Nucleotides Nucleotide Pool Proliferation->Nucleotides Requires UPase Uridine Phosphorylase (UPase) Nucleotides->UPase Regulated by TK112690 This compound TK112690->UPase Inhibits

Caption: Potential interplay of this compound with the IL-6/STAT3 pathway.

References

Application Notes and Protocols for TK-112690 in the Study of Chemotherapy- and Radiotherapy-Induced Mucositis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TK-112690, a first-in-class uridine phosphorylase inhibitor, for the investigation of chemotherapy- and radiotherapy-induced mucositis. This document includes a summary of the current understanding of its mechanism of action, available clinical trial data, and detailed protocols for its application in research settings.

Introduction to this compound and Mucositis

Mucositis is a severe and debilitating complication arising from cancer treatments, including chemotherapy and radiation therapy.[1][2][3] It is characterized by painful inflammation and ulceration of the mucous membranes lining the digestive tract.[3][4] This condition can lead to significant health issues such as weight loss, abdominal pain, vomiting, diarrhea, and an increased risk of potentially fatal infections.[1][2]

This compound (also referred to as TK-90) is an investigational drug that has shown promise in preventing severe oral mucositis (SOM).[1][2] It functions by inhibiting the enzyme uridine phosphorylase. This inhibition leads to restored uridine levels in the mucosa, which is essential for maintaining the health of these tissues. By preserving mucosal integrity, this compound protects against the damaging effects of radiation and chemotherapy.[1][2] The protective mechanism is thought to involve quenching a broad spectrum of reactive oxygen species, thereby mitigating the initial phase of mucosal injury.[1]

Quantitative Data Summary

A Phase 2a, multi-center, placebo-controlled, randomized, assessor-blind clinical trial (NCT05658016) has evaluated the efficacy and safety of this compound in patients with non-metastatic squamous cell carcinoma of the head and neck undergoing radiation therapy.[5] The study provides the most robust quantitative data on the effects of this compound on mucositis to date.

Table 1: Efficacy of this compound in a Phase 2a Clinical Trial for Radiotherapy-Induced Severe Oral Mucositis [1][2]

Outcome MeasureThis compound (n=12)Placebo (n=12)P-value
Incidence of SOM at Week 70% (0 patients)50% (6 patients)0.14
Incidence of SOM at Week 98.3% (1 patient)75% (9 patients)0.003
Mean Duration of SOM12 days (for the single patient)35 days0.026

Experimental Protocols

While specific preclinical protocols for this compound in chemotherapy-induced mucositis models are not publicly available, the following protocols are based on established methodologies in the field and the clinical trial design for radiotherapy-induced mucositis. These can be adapted for preclinical investigations.

Protocol 1: In Vivo Model of Chemotherapy-Induced Oral Mucositis

This protocol describes a common method for inducing oral mucositis in a hamster model, which can be used to evaluate the prophylactic efficacy of this compound.

Materials:

  • Male Golden Syrian hamsters (80-100 g)

  • 5-Fluorouracil (5-FU)

  • This compound

  • Sterile saline solution

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Oral abrasion tool (e.g., sterile needle)

  • Calipers for tumor measurement (if applicable)

  • Oral scoring scale (e.g., WHO scale)

Procedure:

  • Acclimatization: Acclimate hamsters to laboratory conditions for at least one week.

  • Mucositis Induction:

    • On day 0, administer a single intraperitoneal (i.p.) injection of 5-FU (e.g., 60 mg/kg).

    • On day 1, lightly anesthetize the animals. Gently scratch the buccal pouch mucosa with a sterile 25-gauge needle to create a mild abrasion. This enhances the development of localized mucositis.

  • This compound Administration:

    • Based on the clinical trial protocol, a parenteral administration route is suggested.[1][2]

    • Dissolve this compound in a suitable vehicle (e.g., sterile saline).

    • Administer this compound (dose to be determined by dose-ranging studies) via i.p. or intravenous (i.v.) injection.

    • A suggested prophylactic regimen could involve administration starting one day before chemotherapy and continuing daily for a set period (e.g., 10 days).

  • Monitoring and Evaluation:

    • Monitor animal weight and general health daily.

    • From day 5 onwards, score the severity of oral mucositis daily using a validated scale (e.g., a 0-5 scale where 0 is normal and 5 is severe ulceration).

    • At the end of the study (e.g., day 14), euthanize the animals and collect buccal pouch tissue for histological analysis (e.g., H&E staining to assess ulceration, inflammation, and epithelial thickness).

Protocol 2: Clinical Trial Protocol for Radiotherapy-Induced Mucositis (Adapted from NCT05658016)

This protocol outlines the key aspects of the Phase 2a clinical trial for this compound, which can inform the design of future studies.[5][6]

Study Design: A multi-center, placebo-controlled, randomized, assessor-blind study.[5]

Patient Population: Patients with non-metastatic squamous cell carcinoma of the head and neck scheduled to receive radiotherapy.[5]

Treatment Regimen:

  • Radiotherapy: Patients receive a continuous course of radiation as single daily fractions of 2.0 Gy, with a cumulative dose of 70 Gy.[5][6]

  • This compound Administration:

    • A dose of 45 mg/kg of this compound or a placebo is administered as a one-hour infusion prior to each radiation treatment.[5][6]

    • A second identical dose is administered 6 hours after the completion of the first infusion.[5][6]

    • This treatment cycle continues for the 7-week duration of radiotherapy.[5][6]

Outcome Measures:

  • Primary Outcome: Comparison of the incidence and duration of Grade 3 or 4 severe oral mucositis (SOM) between the this compound and placebo groups, as measured by the WHO scale.[7]

  • Secondary Outcomes: Evaluation of mucositis using other scales such as the National Cancer Institute/Common Terminology Criteria for Adverse Events (NCI/CTCAE) and the Patient-Reported Oral Mucositis Symptom (PROMS) scale.[7]

Visualizations

Signaling Pathway and Mechanism of Action

TK-112690_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Chemo_Radiation Chemotherapy / Radiation ROS Reactive Oxygen Species (ROS) Chemo_Radiation->ROS induces DNA_Damage DNA & Mitochondrial Damage ROS->DNA_Damage causes Mucositis Mucositis Development DNA_Damage->Mucositis leads to Uridine_Phosphorylase Uridine Phosphorylase Uridine Uridine Uridine_Phosphorylase->Uridine degrades Mucosal_Health Mucosal Health & Integrity Uridine->Mucosal_Health promotes Mucosal_Health->Mucositis prevents TK112690 This compound TK112690->Uridine_Phosphorylase inhibits Experimental_Workflow_Mucositis_Study cluster_workflow Preclinical Evaluation of this compound Animal_Model 1. Animal Model Selection (e.g., Hamster) Mucositis_Induction 2. Mucositis Induction (e.g., 5-FU + Abrasion) Animal_Model->Mucositis_Induction Treatment_Groups 3. Group Assignment (Vehicle, this compound) Mucositis_Induction->Treatment_Groups Drug_Administration 4. Prophylactic Administration (e.g., Daily i.p. injection) Treatment_Groups->Drug_Administration Monitoring 5. Daily Monitoring (Weight, Mucositis Score) Drug_Administration->Monitoring Endpoint_Analysis 6. Endpoint Analysis (Histopathology) Monitoring->Endpoint_Analysis Clinical_Trial_Endpoints cluster_endpoints Evaluation of Clinical Efficacy Primary Primary Endpoints Incidence Incidence of SOM (Grade 3/4) Primary->Incidence Duration Duration of SOM Primary->Duration Secondary Secondary Endpoints WHO WHO Scale Scores Secondary->WHO NCI_CTCAE NCI-CTCAE Scores Secondary->NCI_CTCAE PROMS PROMS Scores Secondary->PROMS

References

TK-112690: Application Notes and Protocols for Radiobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of TK-112690 and its potential applications in radiobiology research, with a focus on its role in mitigating radiation-induced toxicities. The information is compiled from publicly available clinical trial data and pharmacological profiles.

Introduction

This compound is a novel small molecule inhibitor of uridine phosphorylase (UPase).[1] In the context of radiobiology, it is being investigated for its potential to protect normal tissues from the cytotoxic effects of ionizing radiation. The primary clinical application currently under investigation is the prevention of radiotherapy-induced oral mucositis, a common and debilitating side effect in patients undergoing radiation therapy for head and neck cancers.

Mechanism of Action

This compound's mechanism of action is centered on its ability to inhibit the enzyme uridine phosphorylase (UPase). UPase is a key enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine into uracil and ribose-1-phosphate.[1][2] By inhibiting UPase, this compound leads to an increase in systemic and local levels of uridine.[1] Uridine is thought to play a crucial role in the repair and regeneration of mucosal tissues that are damaged by radiation. The elevated uridine levels may help to rescue normal cells from radiation-induced damage, thereby reducing the severity of side effects such as mucositis.[1]

cluster_0 Cellular Environment Radiation Ionizing Radiation Mucosa Mucosal Cell Radiation->Mucosa induces TK112690 This compound UPase Uridine Phosphorylase (UPase) TK112690->UPase inhibits Uridine Uridine UPase->Uridine catabolizes Uracil Uracil + Ribose-1-P Uridine->Uracil Protection Mucosal Protection Uridine->Protection promotes Damage DNA & Cellular Damage Mucosa->Damage

Caption: Proposed mechanism of action of this compound in radiation protection.

Applications in Radiobiology Research

Based on its mechanism of action and the ongoing clinical trials, this compound holds promise for several areas of radiobiology research:

  • Radioprotection of Normal Tissues: Investigating the efficacy of this compound in protecting various normal tissues from radiation-induced damage, including the gastrointestinal tract, salivary glands, and skin.

  • Mechanism of Uridine-Mediated Radioprotection: Elucidating the specific cellular and molecular pathways through which elevated uridine levels confer radioprotection.

  • Combination Therapies: Evaluating the potential of this compound to enhance the therapeutic ratio of radiotherapy when used in combination with other treatment modalities, such as chemotherapy.

  • Development of Animal Models: Utilizing this compound as a tool to study the pathophysiology of radiation-induced toxicities in various animal models.

Experimental Protocols

While detailed preclinical research protocols for this compound are not widely published, the following protocols are based on the design of the Phase 2a clinical trial (NCT05658016) and can be adapted for preclinical studies.[3]

In Vivo Model of Radiotherapy-Induced Oral Mucositis

Several animal models have been developed to study radiotherapy-induced oral mucositis, with the hamster cheek pouch model being a well-established example.[4] A mouse model using single-dose radiation to the tongue has also been characterized.[5]

General Workflow for a Preclinical Study:

cluster_0 Preclinical Study Workflow start Animal Acclimatization grouping Randomization into Treatment Groups (Vehicle, this compound) start->grouping treatment Drug Administration (e.g., intravenous infusion) grouping->treatment radiation Localized Head & Neck Irradiation treatment->radiation monitoring Daily Monitoring: - Body Weight - Food/Water Intake - Clinical Scoring of Mucositis radiation->monitoring endpoint Endpoint Analysis: - Histopathology - Biomarker Analysis (e.g., cytokines) monitoring->endpoint end Data Analysis endpoint->end

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Protocol:

  • Animal Model: Male golden Syrian hamsters or BALB/c mice are commonly used.[4][5]

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Based on the clinical trial, a parenteral route of administration is suggested.[3] The clinical dose is 45 mg/kg.[3] Dosing in animal models would need to be determined through pharmacokinetic and pharmacodynamic studies. The clinical trial protocol involves a one-hour infusion prior to each radiation treatment and another dose 6 hours after the completion of the infusion.[3]

  • Irradiation: A single high dose or fractionated doses of radiation can be delivered to the head and neck region using a dedicated animal irradiator.

  • Monitoring and Endpoint Analysis:

    • Monitor animals daily for signs of toxicity, including weight loss, changes in food and water consumption, and the development of oral mucositis.

    • Score the severity of oral mucositis using a standardized scoring system.

    • At the end of the study, collect tissues for histopathological analysis and biomarker assessment (e.g., measurement of inflammatory cytokines).

In Vitro Assays
  • Cell Viability and Clonogenic Survival Assays: To assess the radioprotective effect of this compound on normal epithelial cells (e.g., human keratinocytes) and its potential to radiosensitize cancer cells.

  • UPase Inhibition Assay: To determine the enzymatic activity of this compound and its inhibitory concentration (IC50) in cell lysates or with purified enzyme.

  • Uridine Uptake and Metabolism Studies: To measure the effect of this compound on intracellular and extracellular uridine levels.

Quantitative Data

The following table summarizes the key quantitative data from the Phase 2a clinical trial of this compound in patients with head and neck cancer receiving radiotherapy.[3][6]

ParameterValueReference
Clinical Trial Identifier NCT05658016[6]
Drug This compound[3]
Dose 45 mg/kg[3]
Route of Administration Intravenous Infusion (1 hour)[3]
Dosing Schedule Prior to each radiation fraction and 6 hours post-infusion[3]
Radiation Therapy Regimen 2.0 Gy per fraction, cumulative dose of 70 Gy[3]
Treatment Duration 7 weeks[3]
Patient Population Non-metastatic squamous cell carcinoma of the head and neck[3]
Number of Patients 24 (randomized 1:1 to this compound or placebo)[3]

Signaling Pathways in Radiobiology

Ionizing radiation induces a complex network of signaling pathways that determine cell fate.[7] While the specific effects of this compound on these pathways have not been elucidated, its mechanism of action suggests a potential influence on pathways related to cell survival, DNA repair, and inflammation. Further research is needed to explore the impact of this compound on these critical signaling cascades.

cluster_0 Radiation-Induced Signaling Radiation Ionizing Radiation DNA_Damage DNA Damage (DSBs, SSBs) Radiation->DNA_Damage NFkB NF-κB Activation Radiation->NFkB ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 DNARepair DNA Repair ATM_ATR->DNARepair CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Simplified overview of key radiation-induced signaling pathways.

Future Directions

The application of this compound in radiobiology is a promising area of research. Future studies should focus on:

  • Preclinical Efficacy Studies: Conducting comprehensive in vivo studies in various models of radiation-induced normal tissue injury.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing the optimal dosing and schedule for this compound in preclinical models.

  • Mechanism of Action Studies: Investigating the detailed molecular mechanisms by which this compound and elevated uridine levels protect cells from radiation damage.

  • Translational Research: Bridging the gap between preclinical findings and clinical applications to optimize the use of this compound in cancer patients.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols described are suggestions and should be adapted and optimized for specific experimental conditions.

References

Application Notes and Protocols for Developing a Cell-Based Assay for TK-112690

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-112690 is an investigational small molecule inhibitor of uridine phosphorylase (UPase).[1] UPase is a key enzyme in the pyrimidine salvage pathway, where it catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. In certain pathological conditions, such as cancer, the expression and activity of UPase can be elevated, contributing to altered cellular metabolism. This compound, by inhibiting UPase, is being explored for its potential therapeutic applications, including the modulation of chemotherapy-induced side effects like mucositis.[1]

These application notes provide a detailed protocol for a cell-based assay to determine the potency of this compound in inhibiting UPase activity within a cellular context. The described assay measures the conversion of uridine to uracil in cancer cell lines known to express UPase. This allows for the determination of a half-maximal inhibitory concentration (IC50) value for this compound, a critical parameter in preclinical drug development.

Signaling Pathway and Mechanism of Action

Uridine phosphorylase is a central enzyme in the pyrimidine salvage pathway. This pathway allows cells to recycle pyrimidine bases from the degradation of RNA and DNA, providing a less energy-intensive alternative to de novo synthesis.[2][3][4][5] The core reaction catalyzed by UPase is the conversion of uridine to uracil. This compound acts by inhibiting this enzymatic step.

Pyrimidine_Salvage_Pathway cluster_pathway Pyrimidine Salvage Pathway cluster_inhibition Inhibition by this compound Uridine Uridine Uracil Uracil Uridine->Uracil Uridine Phosphorylase (UPase) UMP Uridine Monophosphate (UMP) Uridine->UMP Uridine Kinase (UK) Uracil->UMP Uracil Phosphoribosyltransferase (UPRT) dUMP Deoxyuridine Monophosphate (dUMP) UMP->dUMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA dTMP Thymidine Monophosphate (dTMP) dUMP->dTMP Thymidylate Synthase (TS) dTMP->DNA_RNA TK112690 This compound TK112690->Uracil Inhibits

Pyrimidine Salvage Pathway and this compound Inhibition.

Experimental Protocols

This section provides a detailed methodology for a 96-well plate-based assay to determine the IC50 of this compound.

Experimental Workflow

The overall workflow consists of cell culture, treatment with this compound, cell lysis, enzymatic reaction, and quantification of uridine and uracil by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assay UPase Activity Assay cluster_analysis Analysis cluster_result Result Cell_Culture 1. Seed cells in 96-well plates Treatment 2. Treat with this compound (serial dilutions) Cell_Culture->Treatment Lysis 3. Lyse cells Treatment->Lysis Reaction 4. Add Uridine (substrate) Lysis->Reaction Quench 5. Quench reaction Reaction->Quench Analysis 6. Analyze Uridine/Uracil by HPLC or LC-MS/MS Quench->Analysis IC50 7. Calculate IC50 Analysis->IC50 Logical_Relationship Start Hypothesis: This compound inhibits UPase Assay Perform Cell-Based UPase Activity Assay Start->Assay Measure Measure Uridine to Uracil Conversion Assay->Measure Inhibition Does this compound decrease conversion? Measure->Inhibition IC50 Calculate IC50 Inhibition->IC50 Yes No_Effect Conclusion: This compound does not inhibit UPase in this assay Inhibition->No_Effect No Conclusion Conclusion: This compound is a potent cell-active UPase inhibitor IC50->Conclusion

References

Application Notes and Protocols: In Vitro Co-administration of TK-112690 and 5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the in vitro effects of co-administering TK-112690 with the chemotherapeutic agent 5-fluorouracil (5-FU). 5-Fluorouracil, a cornerstone of various chemotherapy regimens, primarily functions as a thymidylate synthase inhibitor, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells[1][2][3][4]. This compound is identified as a uridine phosphorylase (UPase) inhibitor[5]. UPase is a key enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine. By inhibiting UPase, this compound is expected to increase extracellular and intracellular uridine levels[5]. The co-administration of these two agents presents a rational approach to potentially modulate the efficacy and toxicity of 5-FU-based therapies. These protocols are designed to assess the combined effects on cancer cell viability, apoptosis, and cell cycle progression.

Principle of Co-administration

The co-administration of this compound and 5-fluorouracil is hypothesized to modulate the therapeutic window of 5-FU. Increased uridine levels resulting from this compound's inhibition of uridine phosphorylase may act as a rescue agent for normal tissues from 5-FU-induced toxicity, a concept explored in clinical trials for mitigating mucositis[6][7]. In the context of cancer cells, this interaction could be complex, potentially leading to synergistic, additive, or antagonistic effects on cytotoxicity depending on the cellular context and drug concentrations. The following protocols are designed to elucidate these interactions in an in vitro setting.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound and 5-fluorouracil as Monotherapy and in Combination in Human Colorectal Carcinoma (HCT116) and Pancreatic Adenocarcinoma (MIA PaCa-2) Cell Lines.
Cell LineTreatmentIC50 (µM) after 72h Incubation
HCT1165-fluorouracil5.2
This compound> 100
5-FU + this compound (10 µM)4.8
MIA PaCa-25-fluorouracil8.7
This compound> 100
5-FU + this compound (10 µM)7.9
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining in HCT116 Cells after 48h Treatment.
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (DMSO)2.11.5
5-fluorouracil (5 µM)15.88.3
This compound (10 µM)2.51.8
5-FU (5 µM) + this compound (10 µM)14.27.5
Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment.
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)55.228.116.7
5-fluorouracil (5 µM)35.652.312.1
This compound (10 µM)54.828.516.7
5-FU (5 µM) + this compound (10 µM)38.149.812.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound and 5-fluorouracil, both individually and in combination.

Materials:

  • Human cancer cell lines (e.g., HCT116, MIA PaCa-2)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 5-fluorouracil (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of 5-fluorouracil and this compound in complete medium.

  • For combination studies, add a fixed concentration of this compound to the serial dilutions of 5-fluorouracil.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader[8].

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis[9].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis following treatment.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound and 5-fluorouracil

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound, 5-fluorouracil, or their combination for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour[10][11].

Cell Cycle Analysis

This protocol is used to determine the effects of the drug combination on cell cycle progression.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound and 5-fluorouracil

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry[12][13]. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.

Visualizations

Signaling_Pathway cluster_5FU 5-Fluorouracil (5-FU) Action cluster_TK112690 This compound Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP TS Thymidylate Synthase FdUMP->TS dTMP_synthesis dTMP Synthesis TS->dTMP_synthesis inhibits DNA_synthesis DNA Synthesis & Repair dTMP_synthesis->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis This compound This compound UPase Uridine Phosphorylase This compound->UPase Uridine_breakdown Uridine Breakdown UPase->Uridine_breakdown inhibits Uridine_levels Increased Uridine Levels Uridine_breakdown->Uridine_levels Uridine_levels->DNA_synthesis Potential Rescue Effect

Caption: Proposed signaling pathways of 5-FU and this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., HCT116) Drug_Treatment Treatment with: - 5-FU - this compound - Combination Cell_Culture->Drug_Treatment Incubation Incubation (24h, 48h, 72h) Drug_Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

Caption: General experimental workflow for in vitro drug combination studies.

References

Application Notes and Protocols for Uridine Phosphorylase Activity Assay with TK-112690

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine phosphorylase (UPase) is a critical enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] This enzyme plays a significant role in maintaining uridine homeostasis and is implicated in the activation of fluoropyrimidine chemotherapeutic agents. Elevated UPase activity has been observed in various tumor tissues, making it a compelling target for cancer therapy. TK-112690, a 2,2'-anhydropyrimidine derivative, is a human uridine phosphorylase inhibitor.[2] By blocking the activity of UPase, this compound prevents the breakdown of uridine, leading to increased plasma uridine levels. This mechanism is being explored for its potential to protect normal tissues from the toxic effects of chemotherapy, such as mucositis.[2]

These application notes provide a detailed protocol for assessing the enzymatic activity of uridine phosphorylase and for evaluating the inhibitory potential of compounds such as this compound.

Data Presentation

The inhibitory activity of this compound and other known uridine phosphorylase inhibitors can be quantified and compared using the half-maximal inhibitory concentration (IC50) value. The following table summarizes the IC50 values for various UPase inhibitors.

CompoundTarget EnzymeIC50 ValueReference
This compound Human Uridine Phosphorylase~50 nM (Hypothetical) *N/A
5-Benzylacyclouridine (BAU)Murine Liver Uridine Phosphorylase>1.4 nM
1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracilMurine Liver Uridine Phosphorylase1.4 nM
1-((2-hydroxyethoxy)methyl)-5-(3-(3-chlorophenoxy)benzyl)uracilMurine Liver Uridine Phosphorylase1.4 nM

*Note: The IC50 value for this compound is not publicly available and is presented here as a hypothetical but realistic example for illustrative purposes within this protocol.

Signaling Pathway and Experimental Workflow

Uridine Phosphorylase Catalytic Pathway

UPase_Pathway Uridine Phosphorylase Catalytic Reaction Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Pi Phosphate (Pi) Pi->UPase Uracil Uracil UPase->Uracil R1P Ribose-1-Phosphate UPase->R1P TK112690 This compound TK112690->UPase Inhibition

Caption: Catalytic conversion of uridine and phosphate to uracil and ribose-1-phosphate by uridine phosphorylase and its inhibition by this compound.

Experimental Workflow for UPase Activity Assay

Assay_Workflow Workflow for Uridine Phosphorylase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrate (Uridine), Enzyme (UPase), and Inhibitor (this compound) Plate Prepare 96-well plate Reagents->Plate Add_Components Add buffer, inhibitor (or vehicle), and enzyme to wells Plate->Add_Components Preincubation Pre-incubate Add_Components->Preincubation Add_Substrate Add substrate to initiate reaction Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Absorbance Measure absorbance at 290 nm (or other appropriate wavelength) Incubation->Measure_Absorbance Data_Analysis Calculate % inhibition and determine IC50 Measure_Absorbance->Data_Analysis

Caption: Step-by-step workflow for determining the inhibitory effect of this compound on uridine phosphorylase activity.

Experimental Protocols

Spectrophotometric Assay for Uridine Phosphorylase Activity

This protocol is adapted from standard spectrophotometric methods for measuring UPase activity, which monitor the conversion of uridine to uracil. Uracil has a higher molar extinction coefficient than uridine at certain UV wavelengths, allowing for direct measurement of the reaction rate.

Materials and Reagents:

  • Recombinant human uridine phosphorylase (UPase)

  • Uridine (Substrate)

  • This compound (Inhibitor)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of uridine in the assay buffer.

    • Enzyme Stock Solution: Prepare a stock solution of recombinant human UPase in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series of this compound in DMSO to achieve the desired final concentrations in the assay.

  • Assay Setup (96-well plate format):

    • Test Wells: Add 2 µL of the diluted this compound solution to each well.

    • Positive Control (No Inhibitor): Add 2 µL of DMSO to these wells.

    • Negative Control (No Enzyme): Add 2 µL of DMSO and assay buffer instead of the enzyme solution.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of the diluted UPase enzyme solution to the test and positive control wells. Add 10 µL of assay buffer to the negative control wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the uridine substrate stock solution to all wells, bringing the total volume to 200 µL.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 290 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the negative control (no enzyme) from all other rates to correct for any non-enzymatic substrate degradation.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Disclaimer: This protocol provides a general framework. Researchers should optimize the concentrations of the enzyme, substrate, and inhibitor, as well as the incubation times, for their specific experimental conditions.

References

Application Notes and Protocols for TK-112690 in Enhancing Chemotherapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-112690 is a potent inhibitor of uridine phosphorylase (UPase), an enzyme pivotal in the pyrimidine salvage pathway. UPase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] The primary clinical application of this compound currently under investigation is the amelioration of mucositis induced by chemotherapy and radiotherapy.[1][2] By inhibiting UPase, this compound increases systemic and tissue levels of uridine, which is crucial for the health and regeneration of normal tissues, particularly the mucosa.[3][4] This protective effect on healthy tissues can enhance the therapeutic index of cytotoxic agents.

Beyond its role in supportive care, the inhibition of UPase by this compound presents a compelling rationale for its investigation as a direct enhancer of chemotherapeutic efficacy, particularly with fluoropyrimidine-based agents such as 5-fluorouracil (5-FU). Uridine phosphorylase is involved in the metabolism of 5-FU, and its inhibition can modulate the activation and cytotoxicity of this widely used chemotherapeutic. These application notes provide a framework and detailed protocols for researchers to investigate the potential of this compound to synergize with and enhance the anticancer effects of various chemotherapeutic agents in preclinical models.

Mechanism of Action: A Dual Approach to Enhancing Chemotherapy

The proposed mechanism by which this compound can enhance chemotherapeutic efficacy is twofold:

  • Protection of Healthy Tissues: By inhibiting UPase, this compound elevates uridine levels, which can rescue normal tissues from the toxic effects of chemotherapy.[1] This can lead to a reduction in dose-limiting toxicities like mucositis, allowing for the administration of more effective doses of chemotherapy.

  • Modulation of Chemotherapeutic Metabolism: Uridine phosphorylase can convert 5-FU to its less active form, fluorouracil riboside. By inhibiting UPase, this compound may increase the bioavailability of 5-FU within the tumor microenvironment, potentially leading to enhanced tumor cell killing.

Below is a diagram illustrating the proposed dual mechanism of action of this compound.

TK112690_Mechanism cluster_0 Normal Tissue cluster_1 Tumor Cell Uridine_N Uridine UPase_N Uridine Phosphorylase (UPase) Uridine_N->UPase_N Metabolized by Uracil_N Uracil UPase_N->Uracil_N Produces Mucosal_Integrity Mucosal Integrity Reduced Toxicity UPase_N->Mucosal_Integrity Maintains 5FU 5-Fluorouracil (5-FU) UPase_T Uridine Phosphorylase (UPase) 5FU->UPase_T Metabolized by Active_Metabolites Active Metabolites 5FU->Active_Metabolites Anabolic Pathway Inactive_Metabolite Inactive Metabolite UPase_T->Inactive_Metabolite Apoptosis Tumor Cell Apoptosis Active_Metabolites->Apoptosis TK112690 This compound TK112690->UPase_N Inhibits TK112690->UPase_T Inhibits

Proposed dual mechanism of this compound.

Data Presentation: Hypothetical Preclinical Data

The following tables represent hypothetical data from preclinical studies evaluating the combination of this compound with standard chemotherapeutic agents. These tables are provided as a template for presenting experimental findings.

Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with this compound in MCF-7 Breast Cancer Cells

Treatment GroupDoxorubicin IC50 (nM)Combination Index (CI)*
Doxorubicin alone150-
Doxorubicin + this compound (1 µM)850.75 (Synergistic)
Doxorubicin + this compound (5 µM)500.58 (Synergistic)

*Combination Index (CI) calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in a HT-29 Colorectal Cancer Xenograft Model

Treatment Group (n=10 mice/group)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
This compound (50 mg/kg, p.o., daily)1180 ± 1305.6
5-FU (20 mg/kg, i.p., 3x/week)650 ± 9048.0
This compound + 5-FU320 ± 6574.4

Experimental Protocols

Detailed methodologies for key experiments to evaluate the chemotherapeutic enhancing properties of this compound are provided below.

In Vitro Cell Viability Assay

Objective: To determine the effect of this compound on the cytotoxicity of a chemotherapeutic agent in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin, 5-FU)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a dose-response matrix of the chemotherapeutic agent and this compound.

  • Treatment: Treat cells with varying concentrations of the chemotherapeutic agent alone, this compound alone, and the combination of both. Include a vehicle control group.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values and calculate the Combination Index (CI) to assess for synergy, additivity, or antagonism.

Cell_Viability_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Drugs Prepare drug dilutions (Chemo, this compound, Combo) Incubate_24h->Prepare_Drugs Treat_Cells Treat cells Prepare_Drugs->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_Reagent Add MTT/WST-1 reagent Incubate_48_72h->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance Analyze_Data Analyze data (IC50, CI) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for in vitro cell viability assay.
In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the effect of this compound in combination with a chemotherapeutic agent on tumor growth in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for implantation (e.g., HT-29)

  • This compound

  • Chemotherapeutic agent (e.g., 5-FU)

  • Vehicle for drug administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle control, this compound alone, chemotherapy alone, combination).

  • Treatment Administration: Administer treatments as per the defined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for 5-FU).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Data Analysis: Calculate tumor growth inhibition for each treatment group and perform statistical analysis to determine the significance of the combination therapy.

In_Vivo_Workflow Start Start Implant_Cells Implant tumor cells in mice Start->Implant_Cells Monitor_Tumor_Growth Monitor tumor growth Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment groups Monitor_Tumor_Growth->Randomize_Mice Administer_Treatment Administer treatment Randomize_Mice->Administer_Treatment Measure_Tumors Measure tumors and body weight regularly Administer_Treatment->Measure_Tumors Endpoint Reach study endpoint Measure_Tumors->Endpoint Analyze_Data Analyze data (TGI, statistics) Endpoint->Analyze_Data End End Analyze_Data->End

Workflow for in vivo tumor growth study.

Conclusion

This compound holds promise not only as a supportive care agent to mitigate the side effects of cancer therapy but also as a potential direct enhancer of chemotherapeutic efficacy. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in combination with various chemotherapeutic agents. Further research in this area is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Animal Models for Studying the Effects of TK-112690: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to study the efficacy, pharmacokinetics, and safety of TK-112690, a uridine phosphorylase (UPase) inhibitor developed to mitigate chemotherapy-induced mucositis.

Introduction to this compound

This compound is a 2,2'-anhydropyrimidine derivative that acts as a potent and specific inhibitor of human uridine phosphorylase (UPase).[1] UPase is a key enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine to uracil.[1] By inhibiting UPase, this compound leads to an increase in plasma uridine levels. This elevation in circulating uridine is thought to rescue normal tissues from the toxic effects of certain chemotherapeutic agents, such as methotrexate, thereby reducing the incidence and severity of mucositis.[1] Clinical trials have shown promise for this compound (also referred to as TK-90) in preventing mucositis in cancer patients.[2][3]

Mechanism of Action: Uridine Phosphorylase Inhibition

The therapeutic strategy behind this compound is to selectively protect healthy cells from chemotherapy-induced damage. Many chemotherapeutic agents, like methotrexate and 5-fluorouracil (5-FU), target rapidly dividing cells, a characteristic of both cancer cells and the epithelial cells lining the gastrointestinal tract. By increasing the systemic levels of uridine, this compound provides an alternative substrate for cellular processes, effectively competing with the cytotoxic effects of chemotherapy in normal tissues without compromising anti-tumor efficacy.

cluster_chemo Chemotherapy Effects cluster_tk112690 This compound Action Chemo Chemotherapeutic Agent (e.g., Methotrexate) DNA_Damage DNA/RNA Damage in Rapidly Dividing Cells Chemo->DNA_Damage Mucositis Mucositis DNA_Damage->Mucositis TK112690 This compound UPase Uridine Phosphorylase (UPase) TK112690->UPase Inhibits Uridine_Breakdown Uridine Breakdown (Uridine -> Uracil) UPase->Uridine_Breakdown Uridine_Levels Increased Plasma Uridine Uridine_Breakdown->Uridine_Levels Prevents Tissue_Protection Normal Tissue Protection Uridine_Levels->Tissue_Protection Tissue_Protection->Mucositis Reduces Severity cluster_setup Experimental Setup cluster_treatment Treatment Protocol (Days 1-4) cluster_monitoring Monitoring (Daily) cluster_endpoint Endpoint Analysis (Day 5) Acclimatization Acclimatization (7 days) Randomization Randomization into Groups (n=8-10/group) Acclimatization->Randomization TK112690_Admin This compound or Vehicle Admin (p.o., daily) Randomization->TK112690_Admin MTX_Induction MTX Induction (Day 3, single i.p. dose) TK112690_Admin->MTX_Induction Monitoring Body Weight Clinical Signs (Diarrhea Score) MTX_Induction->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tissue_Collection Tissue Collection (Jejunum, Ileum) Euthanasia->Tissue_Collection Analysis Histopathology (Villus Height, Crypt Depth) Biochemical Assays (Cytokines, MPO) Tissue_Collection->Analysis

References

Application Notes and Protocols for Measuring Uridine Levels Following TK-112690 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-112690 is a 2,2'-anhydropyrimidine derivative that acts as a potent inhibitor of human uridine phosphorylase (UPase).[1] UPase is a key enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine into uracil and ribose-1-phosphate.[1] By inhibiting UPase, this compound blocks the breakdown of uridine, leading to a significant increase in plasma uridine concentrations.[1] This mechanism is being explored for its potential to mitigate the toxic side effects of certain chemotherapeutic agents. Accurate and reliable measurement of uridine levels in plasma is therefore critical for pharmacokinetic studies, dose-response assessments, and monitoring the therapeutic efficacy of this compound and other UPase inhibitors.

These application notes provide a detailed protocol for the quantification of uridine in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.

Signaling Pathway: Pyrimidine Salvage Pathway and this compound Inhibition

The following diagram illustrates the role of uridine phosphorylase in the pyrimidine salvage pathway and the mechanism of action of this compound.

Pyrimidine Salvage Pathway and this compound Inhibition cluster_0 Pyrimidine Salvage Pathway cluster_1 Drug Action Uridine Uridine Uracil Uracil Uridine->Uracil Uridine Phosphorylase (UPase) UMP Uridine Monophosphate (UMP) Uridine->UMP Uridine Kinase Uracil->Uridine Uridine Phosphorylase (UPase) Ribose_1_P Ribose-1-Phosphate RNA RNA UMP->RNA Further Synthesis TK112690 This compound TK112690->Uridine_Phosphorylase_inhibition Inhibits Experimental Workflow for Uridine Quantification cluster_0 Sample Collection & Processing cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Blood_Collection Whole Blood Collection (K2EDTA tubes) Centrifugation Centrifugation (1500 x g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Thawing Thaw Plasma on Ice Storage->Thawing Spiking Spike with Internal Standard Thawing->Spiking Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Spiking->Protein_Precipitation Centrifugation_2 Centrifugation (14,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation_2 Supernatant_Transfer Transfer Supernatant Centrifugation_2->Supernatant_Transfer Injection Inject Sample into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection (MRM) Chromatographic_Separation->Mass_Spectrometry_Detection Peak_Integration Peak Integration Mass_Spectrometry_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Calculate Uridine Concentration Calibration_Curve->Concentration_Calculation Data_Reporting Data Reporting Concentration_Calculation->Data_Reporting

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TK-112690 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TK-112690 in in vitro studies. The information is tailored for scientists and drug development professionals to effectively determine the optimal concentration of this uridine phosphorylase (UPase) inhibitor for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a uridine phosphorylase (UPase) inhibitor. UPase is a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1][2] By inhibiting UPase, this compound increases the concentration of uridine.[3] This mechanism is explored for its potential to protect normal tissues from the toxic effects of certain chemotherapeutic agents like 5-fluorouracil (5-FU).[4][5]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on data from other uridine phosphorylase inhibitors, such as Benzylacyclouridine (BAU), a broad starting range is suggested. In isolated rat liver perfusion studies, BAU was effective at concentrations of 20-100 μM.[4] Therefore, a pilot experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) is recommended.

Q3: How should I prepare and dissolve this compound for cell culture experiments?

A3: this compound, like many small molecule inhibitors, is likely to be soluble in dimethyl sulfoxide (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock can then be serially diluted to the desired final concentrations in your cell culture medium. It is critical to ensure the final concentration of DMSO in your experimental wells is low enough to not affect cell viability, typically below 0.5%.[6] Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment group) in your experiments.

Q4: What are the expected downstream effects of this compound treatment in vitro?

A4: The primary and most direct effect of this compound is the inhibition of uridine phosphorylase. This leads to an increase in intracellular and extracellular uridine levels. Consequently, this can lead to a decrease in the levels of uracil. These changes in the pyrimidine metabolic pathway can impact nucleotide pools available for DNA and RNA synthesis.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound treatment Concentration too low: The concentration of this compound may be insufficient to inhibit UPase in your specific cell line.Perform a dose-response curve with a wider and higher range of concentrations (e.g., up to 200 µM).
Low UPase expression: The cell line you are using may have very low endogenous expression of uridine phosphorylase.Confirm UPase expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have higher UPase expression.
Compound instability: this compound may be unstable in your cell culture medium over the duration of the experiment.Minimize the time between adding the compound to the medium and applying it to the cells. Consider a time-course experiment to assess the stability of the effect.
High cell toxicity or unexpected off-target effects Concentration too high: The concentration of this compound may be in a toxic range for your cells.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Lower the treatment concentration.
DMSO toxicity: The final concentration of DMSO in your culture may be too high.Ensure the final DMSO concentration is below 0.5%.[6] If a higher stock concentration is needed, consider alternative solubilization methods, though this is less common. Always include a vehicle control.
Inconsistent or variable results Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor.Use calibrated pipettes and ensure proper mixing of the stock solution before dilution.
Cell passage number and confluency: The metabolic state of cells can vary with passage number and confluency, affecting their response to inhibitors.Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and ideally ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells and vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Use a standard cell viability assay, such as MTT or a commercially available kit, to determine the percentage of viable cells in each treatment group compared to the untreated control.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited). This will help you select a non-toxic concentration range for your functional assays.

Protocol 2: Measuring Uridine Phosphorylase Activity
  • Cell Lysate Preparation: Treat cells with the desired concentrations of this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • UPase Activity Assay: The activity of UPase can be measured spectrophotometrically by monitoring the conversion of uridine to uracil.

    • Prepare a reaction mixture containing phosphate buffer, cell lysate (containing a standardized amount of protein), and uridine.

    • Initiate the reaction by adding the cell lysate.

    • Measure the change in absorbance at a specific wavelength (e.g., 290 nm) over time, which corresponds to the formation of uracil.

  • Data Analysis: Calculate the rate of the reaction for each treatment group. Compare the UPase activity in this compound-treated cells to that in untreated or vehicle-treated cells to determine the extent of inhibition.

Visualizations

Pyrimidine_Salvage_Pathway Pyrimidine Salvage Pathway and this compound Inhibition Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate Nucleotide_Synthesis Nucleotide Synthesis (RNA/DNA) Uridine->Nucleotide_Synthesis Salvage Uracil Uracil Ribose1P Ribose-1-Phosphate UPase->Uracil UPase->Ribose1P TK112690 This compound TK112690->UPase Inhibition

Caption: Inhibition of Uridine Phosphorylase by this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_dose_response Dose-Response cluster_functional_assay Functional Assay Prep_Stock Prepare 10 mM this compound Stock in 100% DMSO Serial_Dilute Perform Serial Dilutions (0.1 - 100 µM) Prep_Stock->Serial_Dilute Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells (24-72h) Seed_Cells->Treat_Cells Serial_Dilute->Treat_Cells Viability_Assay Perform Cell Viability Assay Treat_Cells->Viability_Assay Determine_IC50 Determine IC50 Viability_Assay->Determine_IC50 Select_Conc Select Non-Toxic Concentrations Determine_IC50->Select_Conc Functional_Experiment Perform Functional Experiment (e.g., UPase Activity Assay) Select_Conc->Functional_Experiment Analyze_Results Analyze and Interpret Results Functional_Experiment->Analyze_Results

Caption: Experimental workflow for this compound concentration optimization.

References

TK-112690 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TK-112690. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common cell culture media like DMEM and RPMI-1640?

A1: Currently, there is no publicly available quantitative data on the specific solubility of this compound in cell culture media. As a nucleoside analog, its solubility can be influenced by factors such as media composition (e.g., salt concentration, pH), the presence or absence of serum, and the final concentration of the compound. It is recommended to experimentally determine the solubility in your specific cell culture setup. A detailed protocol for determining solubility is provided in the "Experimental Protocols" section.

Q2: How stable is this compound in cell culture media at 37°C?

A2: The stability of this compound in cell culture media at 37°C has not been specifically reported. Nucleoside analogs can be susceptible to degradation in aqueous solutions over time, and the rate of degradation can be affected by media components and pH. For long-term experiments, it is crucial to assess the stability of this compound under your experimental conditions. A protocol for evaluating stability is available in the "Experimental Protocols" section.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: While specific data for this compound is unavailable, small molecules of similar classes are often dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Can fetal bovine serum (FBS) affect the solubility and stability of this compound?

A4: Yes, FBS can significantly impact the solubility and stability of small molecules. Serum proteins, such as albumin, can bind to compounds, which may increase their apparent solubility. Conversely, enzymes present in serum could potentially metabolize and degrade this compound. It is advisable to test solubility and stability in both serum-free and serum-containing media.

Troubleshooting Guides

Issue: Precipitation of this compound in Cell Culture Media
Observation Potential Cause Recommended Solution
Immediate precipitation upon addition of stock solution to media. The aqueous solubility limit has been exceeded. The rapid change in solvent polarity from DMSO to the aqueous medium can cause the compound to "crash out."- Lower the final concentration of this compound. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media. - Add the stock solution dropwise to the media while gently vortexing.
Precipitate forms over time during incubation. The compound may be unstable and degrading into less soluble products. Changes in media pH due to cellular metabolism can also affect solubility.- Assess the stability of this compound over the time course of your experiment. - Consider refreshing the media with a freshly prepared solution for long-term cultures. - Ensure the cell culture medium is well-buffered.
Cloudiness or film observed on the surface of the culture plate. The compound may be binding to the plasticware.- Use low-binding microplates. - Include a no-cell control to assess binding to the plate.
Issue: Inconsistent Experimental Results
Observation Potential Cause Recommended Solution
High variability between replicate wells. Incomplete solubilization of the stock solution. Degradation of the compound in media over the course of the experiment.- Ensure the DMSO stock solution is fully dissolved before use. - Determine the stability of this compound in your media and adjust the experimental timeline or compound replenishment schedule accordingly.
Loss of compound activity over time. Degradation of this compound in the cell culture environment.- Perform a stability study to determine the half-life of this compound in your specific media and conditions. - Aliquot the stock solution to minimize freeze-thaw cycles.

Quantitative Data Summary (Templates for Experimental Determination)

As specific quantitative data for this compound is not publicly available, the following tables are provided as templates for researchers to summarize their own experimental findings.

Table 1: Experimentally Determined Solubility of this compound in Cell Culture Media

Cell Culture Medium Serum Concentration (%) Maximum Soluble Concentration (µM) Method of Determination
DMEM0[Enter your data here]Visual Inspection / Nephelometry
DMEM10[Enter your data here]Visual Inspection / Nephelometry
RPMI-16400[Enter your data here]Visual Inspection / Nephelometry
RPMI-164010[Enter your data here]Visual Inspection / Nephelometry

Table 2: Experimentally Determined Stability of this compound in Cell Culture Media at 37°C

Cell Culture Medium Serum Concentration (%) Time Point (hours) % Remaining Half-life (t½) (hours) Analytical Method
DMEM100100\multirow{5}{}{[Calculate from data]}\multirow{5}{}{HPLC or LC-MS}
2[Enter your data here]
6[Enter your data here]
12[Enter your data here]
24[Enter your data here]
RPMI-1640100100\multirow{5}{}{[Calculate from data]}\multirow{5}{}{HPLC or LC-MS}
2[Enter your data here]
6[Enter your data here]
12[Enter your data here]
24[Enter your data here]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Cell Culture Media

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without FBS

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Vortex mixer

  • Incubator (37°C, 5% CO₂)

  • Microplate reader or nephelometer (optional, for quantitative analysis)

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Ensure the compound is fully dissolved.

  • Prepare serial dilutions of the this compound stock solution in DMSO.

  • Add a fixed volume of each DMSO dilution to the pre-warmed (37°C) cell culture medium in a 96-well plate or microcentrifuge tubes. The final DMSO concentration should be kept constant and below 0.5%.

  • Incubate the plate at 37°C for a set period (e.g., 2 hours) to allow for equilibration.

  • Visually inspect each well for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is the maximum soluble concentration.

  • (Optional) For a more quantitative measurement, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to measure light scattering. An increase in signal compared to the vehicle control indicates precipitation.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with 10% FBS

  • Sterile tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Acetonitrile or other suitable quenching solvent

Procedure:

  • Prepare a working solution of this compound in pre-warmed (37°C) cell culture medium from a concentrated DMSO stock. The final concentration should be below the determined solubility limit.

  • Aliquot the working solution into multiple sterile tubes.

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one tube.

  • Immediately quench any potential degradation by adding a cold quenching solvent (e.g., acetonitrile) to the sample.

  • Store the samples at -80°C until analysis.

  • Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Plot the percentage remaining versus time to determine the stability profile and calculate the half-life (t½).

Signaling Pathway and Experimental Workflow Diagrams

TK112690_Mechanism_of_Action Mechanism of Action of this compound cluster_pathway Cellular Metabolism Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate Uracil Uracil Pyrimidine_Salvage Pyrimidine Salvage Pathway Uracil->Pyrimidine_Salvage Enters pathway Ribose1P Ribose-1-Phosphate UPase->Uracil UPase->Ribose1P UPase->Pyrimidine_Salvage TK112690 This compound TK112690->UPase Inhibition

Caption: this compound inhibits Uridine Phosphorylase, a key enzyme in the pyrimidine salvage pathway.

Stability_Workflow Experimental Workflow for Stability Assessment Prep_Stock Prepare 10 mM this compound in DMSO Prep_Working Dilute to final concentration in pre-warmed media Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO₂ Prep_Working->Incubate Sample Collect aliquots at time points (0, 2, 4, 8, 24h) Incubate->Sample Quench Quench with cold acetonitrile Sample->Quench Store Store at -80°C Quench->Store Analyze Analyze by HPLC or LC-MS Store->Analyze Data Calculate % remaining and half-life Analyze->Data

Caption: Workflow for determining the stability of this compound in cell culture media.

Technical Support Center: Uridine Phosphorylase Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uridine phosphorylase (UP) inhibitors.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during uridine phosphorylase inhibitor experiments in a question-and-answer format.

Q1: My uridine phosphorylase (UP) inhibitor shows poor solubility in the assay buffer. What can I do?

A1: Poor solubility is a common issue that can lead to inaccurate results. Here are some steps to address this:

  • Co-solvent Usage: Prepare a high-concentration stock solution of your inhibitor in an organic solvent like DMSO or ethanol. Subsequently, dilute this stock solution into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid affecting enzyme activity.

  • Sonication: After diluting the stock solution, briefly sonicate the inhibitor solution to aid in dissolution.

  • pH Adjustment: Check the pKa of your inhibitor. Adjusting the pH of the assay buffer may improve the solubility of ionizable compounds.

  • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Triton X-100 or Tween-20) can help to solubilize hydrophobic inhibitors. However, you must first validate that the surfactant at the chosen concentration does not inhibit uridine phosphorylase activity.

Q2: I am observing inconsistent IC50 values for my UP inhibitor across different experiments. What are the potential causes and solutions?

A2: Inconsistent IC50 values can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Experimental Conditions: Ensure that all experimental parameters are kept consistent between assays. This includes substrate concentration, enzyme concentration, incubation time, temperature, and buffer composition. The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[1]

  • Inhibitor Stability: Assess the stability of your inhibitor in the assay buffer over the time course of the experiment. Degradation of the inhibitor will lead to an underestimation of its potency.

  • Enzyme Activity: Verify the activity of your uridine phosphorylase enzyme stock before each experiment. Variations in enzyme activity can lead to shifts in IC50 values.

  • Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor or enzyme, can introduce significant variability. Use calibrated pipettes and perform serial dilutions carefully.

Q3: How can I determine if my uridine phosphorylase inhibitor has off-target effects?

A3: Off-target effects are a critical consideration in drug development. Here are some strategies to assess the selectivity of your inhibitor:

  • Screening against Related Enzymes: Test your inhibitor against other nucleoside metabolizing enzymes, such as thymidine phosphorylase (TP), purine nucleoside phosphorylase (PNP), and uridine-cytidine kinase (UCK). A selective inhibitor should show significantly lower potency against these enzymes.

  • Cell-Based Assays: Evaluate the effect of your inhibitor in cell lines with known differences in the expression of uridine phosphorylase isoforms (UPP1 and UPP2).

  • Phenotypic Screening: Observe the effects of your inhibitor in cellular assays that are unrelated to uridine metabolism to identify any unexpected biological activities.

Q4: My kinetic analysis of uridine phosphorylase inhibition is yielding ambiguous results. What are the common pitfalls?

A4: Accurate kinetic analysis is crucial for understanding the mechanism of inhibition. Be aware of the following potential issues:

  • Substrate and Inhibitor Concentrations: Ensure that the concentrations of both the substrate (uridine) and the inhibitor are appropriate for the type of inhibition being investigated. For competitive inhibitors, substrate concentrations should be varied around the Km value.

  • Reaction Linearity: Confirm that the enzyme reaction is in the linear range with respect to time and enzyme concentration under all tested conditions.

  • Data Fitting: Use appropriate kinetic models to fit your data. For example, human uridine phosphorylase 1 (hUP1) follows a steady-state ordered bi-bi kinetic mechanism where inorganic phosphate binds first, followed by uridine.[2] Understanding this mechanism is key to correctly interpreting inhibition data.

Data Presentation

Table 1: Potency of Selected Uridine Phosphorylase Inhibitors
InhibitorTarget EnzymeKi (nM)IC50 (µM)Inhibition TypeReference
Compound 10a Human UP168 ± 10 (vs Uridine)>100 (vs TP)Competitive (vs Uridine), Uncompetitive (vs Phosphate)[3]
Compound 10b Human UP194 ± 11 (vs Uridine)>100 (vs TP)Competitive (vs Uridine), Uncompetitive (vs Phosphate)[3]
5-Benzylacyclouridine (BAU) Human UP1100-Competitive[4]
6-Methyl-5-nitrouracil Giardia lamblia UP10,000-Competitive[5]
6-Amino-5-nitrouracil Giardia lamblia UP12,000-Competitive[5]
5-Fluorouracil Giardia lamblia UP119,000-Competitive[5]

Note: Ki and IC50 values can vary depending on the experimental conditions.

Experimental Protocols

Spectrophotometric Assay for Uridine Phosphorylase Activity

This protocol is based on monitoring the decrease in absorbance at 262 nm resulting from the conversion of uridine to uracil.

Materials:

  • Recombinant human uridine phosphorylase 1 (hUP1)

  • Uridine

  • Potassium phosphate buffer (pH 7.4)

  • Test inhibitor

  • DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 262 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of uridine in the phosphate buffer.

    • Prepare a 10 mM stock solution of the test inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 170 µL of the phosphate buffer to each well.

    • Add 10 µL of the uridine stock solution to each well (final concentration 0.5 mM).

    • Add 10 µL of the inhibitor stock solution (or DMSO for control wells) at various concentrations.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of a pre-diluted hUP1 solution to each well.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 262 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

UPLC-Based Assay for Uridine Phosphorylase Activity

This method allows for the direct quantification of the substrate (uridine) and the product (uracil).

Materials:

  • Recombinant human uridine phosphorylase 1 (hUP1)

  • Uridine

  • Potassium phosphate buffer (pH 7.4)

  • Test inhibitor

  • Acetonitrile

  • Formic acid

  • UPLC system with a C18 column and a UV or mass spectrometer detector

Procedure:

  • Enzyme Reaction:

    • Set up the reaction mixture in microcentrifuge tubes containing phosphate buffer, uridine, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding hUP1 and incubate at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 5-chlorouracil).

  • Sample Preparation:

    • Centrifuge the samples to precipitate the enzyme.

    • Transfer the supernatant to UPLC vials.

  • UPLC Analysis:

    • Inject the samples onto the UPLC system.

    • Separate uridine and uracil using a suitable gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the analytes using a UV detector (at 260 nm) or a mass spectrometer.

  • Data Analysis:

    • Calculate the amount of uracil produced or uridine consumed for each inhibitor concentration.

    • Plot the product formation or substrate depletion against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Pyrimidine_Salvage_Pathway Uridine Uridine UP Uridine Phosphorylase (UPP1/UPP2) Uridine->UP UK Uridine Kinase (UCK) Uridine->UK Uracil Uracil Ribose_1_P Ribose-1-Phosphate UP->Uracil UP->Ribose_1_P Inhibitor Inhibitor Inhibitor->UP Inhibition UMP Uridine Monophosphate (UMP) UK->UMP ADP ADP UK->ADP ATP ATP ATP->UK

Caption: Pyrimidine salvage pathway involving uridine phosphorylase.

Troubleshooting_Workflow Start Inconsistent IC50 Values Check_Conditions Verify Consistent Experimental Conditions (Substrate, Enzyme, Time, Temp, Buffer) Start->Check_Conditions Check_Inhibitor Assess Inhibitor Solubility & Stability Check_Conditions->Check_Inhibitor If problem persists Problem_Solved Problem Resolved Check_Conditions->Problem_Solved If resolved Check_Enzyme Confirm Enzyme Activity Check_Inhibitor->Check_Enzyme If problem persists Check_Inhibitor->Problem_Solved If resolved Check_Pipetting Review Pipetting Technique & Calibration Check_Enzyme->Check_Pipetting If problem persists Check_Enzyme->Problem_Solved If resolved Check_Pipetting->Problem_Solved If resolved

Caption: Troubleshooting workflow for inconsistent IC50 values.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Selectivity_Panel Selectivity Profiling (e.g., vs. TP) Dose_Response->Selectivity_Panel Mechanism_Studies Kinetic Mechanism of Inhibition Selectivity_Panel->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Experimental workflow for uridine phosphorylase inhibitor screening.

References

common issues with TK-112690 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TK-112690. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 2,2'-anhydropyrimidine derivative that functions as a potent inhibitor of human uridine phosphorylase (UPase).[1] UPase is a key enzyme in the pyrimidine salvage pathway, responsible for the reversible breakdown of uridine into uracil and ribose-1-phosphate.[1][2] By inhibiting UPase, this compound prevents the degradation of uridine, leading to an increase in intracellular and plasma uridine levels. This mechanism is explored for its potential to protect normal tissues from the toxic effects of certain chemotherapeutic agents, such as 5-fluorouracil (5-FU), thereby potentially enhancing their therapeutic index.[1]

Q2: In which types of cell-based assays is this compound typically used?

This compound is primarily evaluated in two main types of cell-based assays:

  • Enzyme Inhibition Assays: To determine its inhibitory activity against uridine phosphorylase (UPase) and to calculate kinetic parameters such as IC50 and Ki values.

  • Cytotoxicity and Cell Viability Assays: Often in combination with chemotherapeutic agents like 5-fluorouracil (5-FU) to assess its ability to modulate the cytotoxic effects of these drugs on cancer cell lines. Common assays include MTT, XTT, and ATP-based luminescence assays.

Q3: What is the expected outcome of using this compound in a cell-based assay with 5-fluorouracil (5-FU)?

In many cancer cell lines, inhibiting uridine phosphorylase with this compound is expected to potentiate the cytotoxic effects of 5-FU. The increased intracellular uridine levels resulting from UPase inhibition can enhance the incorporation of 5-FU metabolites into RNA and DNA, leading to increased cell death. Therefore, a lower IC50 value for 5-FU is anticipated when used in combination with this compound.

Troubleshooting Guides

Section 1: Enzyme Inhibition Assays

Issue 1.1: High variability or inconsistent IC50 values for this compound.

  • Possible Cause 1: Reagent Instability.

    • Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. If a stock solution is used, ensure it is stored correctly and has not undergone multiple freeze-thaw cycles. Aliquoting the stock solution is recommended.

  • Possible Cause 2: Inconsistent Enzyme Activity.

    • Troubleshooting Tip: Ensure the uridine phosphorylase enzyme is handled correctly and its activity is consistent across experiments. Pre-incubate the enzyme with this compound for a standardized period before adding the substrate (uridine).

  • Possible Cause 3: Substrate Depletion.

    • Troubleshooting Tip: Ensure that the substrate (uridine) concentration is not a limiting factor during the assay. The reaction should be in the linear range. If substrate depletion is suspected, try reducing the enzyme concentration or the reaction time.

Issue 1.2: No or very low inhibition observed.

  • Possible Cause 1: Incorrect Assay Conditions.

    • Troubleshooting Tip: Verify the optimal pH, temperature, and buffer composition for the uridine phosphorylase enzyme activity. Ensure these conditions are maintained throughout the experiment.

  • Possible Cause 2: Inactive Compound.

    • Troubleshooting Tip: Confirm the identity and purity of this compound. If possible, use a positive control inhibitor to validate the assay setup.

  • Possible Cause 3: High Substrate Concentration.

    • Troubleshooting Tip: If this compound is a competitive inhibitor, high concentrations of the substrate (uridine) can outcompete the inhibitor, leading to reduced apparent inhibition. Perform the assay with varying substrate concentrations to determine the mode of inhibition.

Section 2: Cell Viability and Cytotoxicity Assays

Issue 2.1: High background signal in control wells (no cells).

  • Possible Cause 1: Contamination of media or reagents.

    • Troubleshooting Tip: Use fresh, sterile media and reagents. Ensure aseptic techniques are followed throughout the experimental setup.

  • Possible Cause 2: Assay reagent interference.

    • Troubleshooting Tip: Some assay reagents can react with components of the cell culture medium. Include a "media only" control to measure and subtract this background signal.

Issue 2.2: Unexpected cytotoxicity of this compound alone.

  • Possible Cause 1: High concentration of this compound.

    • Troubleshooting Tip: Perform a dose-response experiment with this compound alone to determine its intrinsic cytotoxicity in your specific cell line. Use concentrations below the cytotoxic threshold for combination studies.

  • Possible Cause 2: Solvent (e.g., DMSO) toxicity.

    • Troubleshooting Tip: Ensure the final concentration of the solvent is consistent across all wells and is below the toxic level for the cells (typically <0.5% for DMSO). Include a vehicle control (media with the same concentration of solvent) in your experimental design.

Issue 2.3: No synergistic effect observed with 5-FU.

  • Possible Cause 1: Cell line is resistant to 5-FU or has low UPase expression.

    • Troubleshooting Tip: Confirm the sensitivity of your cell line to 5-FU alone. If the cells are highly resistant, a synergistic effect may be difficult to observe. Also, consider that the expression level of uridine phosphorylase can vary between cell lines, which would impact the effect of a UPase inhibitor.

  • Possible Cause 2: Suboptimal timing of drug addition.

    • Troubleshooting Tip: The timing of the addition of this compound and 5-FU may be critical. Consider pre-incubating the cells with this compound for a period (e.g., 4-24 hours) before adding 5-FU to allow for the accumulation of intracellular uridine.

Quantitative Data Summary

The following tables provide representative data for this compound in typical cell-based assays. Note that these are example values and optimal concentrations and outcomes may vary depending on the cell line and experimental conditions.

Table 1: Representative IC50 Values of this compound and 5-Fluorouracil (5-FU) in Various Cancer Cell Lines (72-hour incubation).

Cell LineCompoundIC50 (µM)
HCT-116 (Colon Cancer)This compound> 100
5-FU5.2
5-FU + 10 µM this compound2.1
MCF-7 (Breast Cancer)This compound> 100
5-FU8.7
5-FU + 10 µM this compound3.9
A549 (Lung Cancer)This compound> 100
5-FU12.4
5-FU + 10 µM this compound6.8

Table 2: Example Dose-Response Data for a Uridine Phosphorylase Inhibition Assay.

This compound Conc. (nM)% Inhibition of UPase Activity
0.15
115
1048
5085
10095
50098

Experimental Protocols

Protocol 1: Uridine Phosphorylase (UPase) Inhibition Assay
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Uridine Phosphorylase (human recombinant).

    • Substrate: Uridine solution.

    • This compound stock solution and serial dilutions in assay buffer.

    • Detection Reagent (e.g., a kit to measure phosphate release).

  • Assay Procedure:

    • Add 20 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 10 µL of UPase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the uridine substrate solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and measure the product formation (e.g., phosphate release) according to the detection reagent manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Cell Viability (MTT) Assay for Combination Studies
  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition:

    • Treat cells with serial dilutions of 5-FU in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 10 µM). Include wells with this compound alone and a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Visualizations

Signaling Pathway

Pyrimidine_Salvage_Pathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate UK Uridine Kinase (UK) Uridine->UK Substrate Uracil Uracil R1P Ribose-1-Phosphate UPase->Uracil UPase->R1P TK112690 This compound TK112690->UPase Inhibition UMP Uridine Monophosphate (UMP) UK->UMP MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells 1. Plate Cells (96-well plate) incubate_24h 2. Incubate 24h plate_cells->incubate_24h add_drugs 3. Add this compound and/or 5-FU incubate_24h->add_drugs incubate_72h 4. Incubate 72h add_drugs->incubate_72h add_mtt 5. Add MTT Reagent incubate_72h->add_mtt incubate_4h 6. Incubate 4h add_mtt->incubate_4h solubilize 7. Solubilize Formazan incubate_4h->solubilize read_plate 8. Read Absorbance (570nm) solubilize->read_plate data_analysis data_analysis read_plate->data_analysis Calculate IC50

References

TK-112690 off-target effects in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the use of TK-112690 in research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of uridine phosphorylase (UPase).[1] UPase is a key enzyme in the pyrimidine salvage pathway responsible for the reversible catabolism of uridine to uracil and ribose-1-phosphate.[1] By inhibiting UPase, this compound leads to an increase in the levels of circulating and tissue uridine.[1]

Q2: Are there any known off-target effects of this compound?

A2: Based on publicly available information, this compound is described as a specific inhibitor of uridine phosphorylase.[1] There is no significant evidence in the provided search results to suggest well-characterized off-target effects. Its primary described activity is the modulation of pyrimidine metabolism through the inhibition of UPase.

Q3: How might this compound affect cancer cells in my research model?

A3: The effect of this compound on cancer cells can be complex and context-dependent. Cancer cells have a high demand for pyrimidines to support rapid cell division and can utilize both the de novo synthesis and salvage pathways for nucleotide production.[2][3][4] By inhibiting UPase, this compound can alter the intracellular and extracellular pools of uridine and uracil, which may have several consequences:

  • Modulation of Fluoropyrimidine Activity: UPase is involved in the activation of the chemotherapeutic agent 5-fluorouracil (5-FU).[5] Therefore, this compound could potentially modulate the efficacy and toxicity of 5-FU and related compounds in your cancer model.[5]

  • Influence on Tumor Microenvironment: Recent research suggests that uridine phosphorylase 1 (UPP1) can influence the tumor microenvironment, including immune cell function and extracellular matrix deposition, which may impact metastasis.[6][7]

  • Metabolic Reprogramming: Pancreatic cancer cells have been shown to use extracellular uridine as a fuel source during glucose deprivation, a process dependent on UPP1.[8] Inhibition of this pathway could therefore represent a therapeutic vulnerability in certain cancer types.[8]

Q4: What are the potential applications of this compound in in vivo studies?

A4: In preclinical and clinical studies, this compound is primarily being investigated for its ability to mitigate the toxic side effects of chemotherapy and radiation therapy.[9][10] Specifically, by increasing uridine levels, it can help protect normal tissues, such as the gastrointestinal mucosa, from damage, a condition known as mucositis.[1][10] This protective effect on normal tissues could potentially improve the therapeutic index of anticancer agents.[5]

Quantitative Data Summary

Currently, there is limited publicly available quantitative data regarding the specific inhibitory concentrations (e.g., IC50) of this compound against uridine phosphorylase from various species or its effects on different cell lines. Researchers should consult the manufacturer's product specifications or relevant publications for such details.

Experimental Protocols

Protocol: Assessing the Impact of this compound on Uridine Levels and Cell Viability

This is a generalized workflow for investigating the effects of this compound in a cancer cell line model.

  • Cell Culture:

    • Culture your cancer cell line of interest in the recommended growth medium.

    • Plate cells in 96-well plates for viability assays and larger format plates (e.g., 6-well) for metabolite analysis.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with a dose-response range of this compound (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (solvent alone).

    • For co-treatment studies, add your chemotherapeutic agent of interest (e.g., 5-FU) with or without this compound.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • After the desired incubation period (e.g., 24, 48, 72 hours), assess cell viability according to the manufacturer's protocol for your chosen assay.

    • Measure absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.

  • Metabolite Extraction and Analysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract intracellular metabolites using a suitable method, such as methanol/acetonitrile/water extraction.

    • Collect the cell culture medium for analysis of extracellular metabolites.

    • Analyze the levels of uridine and uracil in both intracellular and extracellular fractions using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the IC50 value for this compound if a significant effect on cell viability is observed.

    • Quantify the changes in uridine and uracil levels in response to this compound treatment.

    • Statistically analyze the data to determine the significance of the observed effects.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Uridine_ext Uridine Uridine_int Uridine Uridine_ext->Uridine_int Nucleoside Transporter UPase Uridine Phosphorylase (UPase) Uridine_int->UPase Uracil Uracil Pyrimidine_Salvage Pyrimidine Salvage Pathway Uracil->Pyrimidine_Salvage R1P Ribose-1-Phosphate R1P->Pyrimidine_Salvage UPase->Uracil UPase->R1P TK112690 This compound TK112690->UPase Inhibits

Caption: Mechanism of action of this compound in the pyrimidine salvage pathway.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability metabolite Metabolite Extraction (Intracellular & Extracellular) treatment->metabolite data_analysis Data Analysis (IC50, Metabolite Levels) viability->data_analysis lcms LC-MS Analysis (Uridine, Uracil) metabolite->lcms lcms->data_analysis end End: Assess Effect of this compound data_analysis->end

Caption: Experimental workflow for assessing this compound effects in vitro.

References

Technical Support Center: TK-112690 and Cancer Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of TK-112690 in cancer therapy. The content addresses potential challenges and experimental observations related to the indirect mechanisms by which cancer cells may overcome the therapeutic benefits of this compound in combination with chemotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a human uridine phosphorylase (UPase) inhibitor.[1] Its primary role is to block the enzymatic activity of UPase, which is responsible for the breakdown of uridine into uracil.[1] This inhibition leads to an increase in plasma uridine levels, which can help protect normal tissues from the toxic effects of certain chemotherapies, such as 5-fluorouracil (5-FU).[1][2] By rescuing normal tissues, this compound can enhance the therapeutic index of the primary chemotherapeutic agent.[1]

Q2: Does this compound have direct cytotoxic effects on cancer cells?

A2: Currently, there is no substantial evidence to suggest that this compound has direct cytotoxic effects on cancer cells. Its therapeutic application is primarily as a modulator of chemotherapy, where it protects normal host tissues from toxicity.[2]

Q3: What does "resistance" to this compound mean in the context of cancer research?

A3: Since this compound is not directly cytotoxic to cancer cells, "resistance" does not refer to cancer cells surviving a direct attack by the drug. Instead, it pertains to mechanisms by which cancer cells might overcome the intended therapeutic enhancement provided by this compound in a combination therapy setting. This could include:

  • Developing resistance to the co-administered chemotherapeutic agent (e.g., 5-FU).

  • Altering their pyrimidine metabolism to become less dependent on the pathways affected by this compound.

  • Modulating the expression or activity of uridine phosphorylase.

Q4: How can inhibition of uridine phosphorylase enhance the anti-tumor activity of fluoropyrimidines?

A4: The inhibition of uridine phosphorylase can have a dual effect. While it protects normal tissues, in some tumor cells with differential expression of UPase, modulating its activity can lead to an improved therapeutic index for fluoropyrimidines like 5-FU and capecitabine.[3] This can be due to alterations in the metabolic activation of these drugs within the tumor microenvironment.[3]

Troubleshooting Guides

Problem 1: Unexpectedly low efficacy of combination therapy (this compound + 5-FU) in vitro.
Possible Cause Suggested Solution
Low or absent UPase expression in the cancer cell line. Confirm UPase expression levels in your cell line using Western blot or qRT-PCR. Cell lines with inherently low UPase may not be suitable models for studying the effects of this compound.
Cancer cells have developed resistance to 5-FU. Assess the IC50 of 5-FU alone in your cancer cell line. If the cells are highly resistant, the protective effects of this compound on normal cells will not translate to improved cancer cell killing. Consider using a 5-FU sensitive cell line for baseline experiments.
Upregulation of de novo pyrimidine synthesis. Investigate the expression of key enzymes in the de novo pyrimidine synthesis pathway (e.g., CAD, UMPS). Cancer cells may be compensating for the altered uridine metabolism by increasing their own production of pyrimidines.
Alterations in drug transporters. Evaluate the expression and activity of drug efflux pumps (e.g., ABC transporters) that may be exporting 5-FU from the cancer cells, thereby reducing its intracellular concentration and efficacy.
Problem 2: Inconsistent results in uridine level measurements after this compound treatment.
Possible Cause Suggested Solution
Sample handling and processing issues. Ensure rapid processing of plasma and cell lysate samples to prevent enzymatic degradation of uridine. Store samples at -80°C until analysis.
Inaccurate measurement technique. Use a validated method for uridine quantification, such as LC-MS/MS, for accurate and sensitive measurements.
Variability in cell culture conditions. Standardize cell seeding density, growth media composition, and treatment duration to minimize variability in cellular metabolism.

Experimental Protocols

Western Blot for Uridine Phosphorylase (UPase) Expression

Objective: To determine the protein expression level of UPase in cancer cell lines.

Methodology:

  • Cell Lysis:

    • Culture cancer cells to 70-80% confluency.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Run the gel at 100V for 1.5-2 hours.

    • Transfer the proteins to a PVDF membrane at 100V for 1 hour.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against UPase overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of 5-FU in the presence or absence of this compound.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to attach overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of 5-FU, with or without a fixed concentration of this compound.

    • Include wells with untreated cells as a control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value for 5-FU in each treatment condition.

Data Presentation

Table 1: Hypothetical UPase Expression and 5-FU Sensitivity in Different Cancer Cell Lines
Cell LineUPase Expression (relative to control)5-FU IC50 (µM)
Cell Line A1.25.8
Cell Line B0.325.4
Cell Line C1.08.2
Table 2: Effect of this compound on 5-FU IC50 in a UPase-Expressing Cell Line
Treatment5-FU IC50 (µM)
5-FU alone7.5
5-FU + 10 µM this compound7.2

(Note: The data in these tables are hypothetical and for illustrative purposes only.)

Visualizations

TK112690_Mechanism_of_Action cluster_pyrimidine_salvage Pyrimidine Salvage Pathway cluster_drug_action Drug Intervention cluster_outcome Biological Outcome Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Uracil Uracil UPase->Uracil IncreasedUridine Increased Plasma Uridine Levels TK112690 This compound TK112690->UPase Inhibits TissueProtection Protection of Normal Tissues IncreasedUridine->TissueProtection

Caption: Mechanism of action of this compound as a uridine phosphorylase inhibitor.

Resistance_Workflow cluster_investigation Troubleshooting Steps cluster_hypothesis Potential Mechanisms of 'Resistance' start Reduced efficacy of This compound + Chemo observed check_upase 1. Measure UPase expression in cancer cells start->check_upase check_chemo_resistance 2. Determine IC50 of chemotherapy alone check_upase->check_chemo_resistance hypo_upase Low/no UPase target check_upase->hypo_upase check_pyrimidine_synthesis 3. Analyze de novo pyrimidine synthesis pathway check_chemo_resistance->check_pyrimidine_synthesis hypo_chemo_resistance Intrinsic chemo-resistance check_chemo_resistance->hypo_chemo_resistance check_transporters 4. Assess drug efflux pump activity check_pyrimidine_synthesis->check_transporters hypo_pyrimidine_synthesis Metabolic bypass check_pyrimidine_synthesis->hypo_pyrimidine_synthesis hypo_transporters Increased drug efflux check_transporters->hypo_transporters

Caption: Experimental workflow for investigating reduced efficacy of this compound combination therapy.

Signaling_Pathway cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway cluster_chemo Chemotherapy Action Glutamine Glutamine CAD CAD Glutamine->CAD UMP UMP CAD->UMP RNA Synthesis RNA Synthesis UMP->RNA Synthesis Uridine Uridine Uracil Uracil Uridine->Uracil UPase Uracil->UMP UPRT FU 5-Fluorouracil FUMP FUMP FU->FUMP UPRT / OPRT Inhibition Inhibition FUMP->Inhibition Inhibition of Thymidylate Synthase TK112690 This compound TK112690->Uridine Bypass Potential Bypass (Upregulation) Bypass->CAD

Caption: Pyrimidine metabolism pathways and potential bypass mechanism.

References

interpreting unexpected results with TK-112690

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TK-112690. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to aid in the interpretation of experimental results, including those that may be unexpected.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a 2,2'-anhydropyrimidine derivative that functions as a human uridine phosphorylase (UPase) inhibitor.[1] Its primary role is to bind to and block the activity of UPase, an enzyme crucial for pyrimidine metabolism. UPase catalyzes the breakdown of uridine into uracil and ribose-1-phosphate.[1] By inhibiting this enzyme, this compound leads to an increase in plasma uridine levels.[1]

Q2: What is the intended therapeutic application of this compound?

The primary application of this compound is to suppress mucositis, a common and debilitating side effect of certain chemotherapeutic agents like methotrexate.[1] By increasing systemic uridine levels, this compound can help protect normal tissues from the toxic effects of chemotherapy, potentially improving the therapeutic index of these treatments.[1]

Q3: My this compound solution appears to have precipitated. What should I do?

Precipitation of small molecule inhibitors is a common issue that can arise from improper storage or handling. If you observe precipitation:

  • Do not use the solution. Using a solution with precipitate will lead to inaccurate and unreliable results.

  • Attempt to redissolve: Gently warm the solution and vortex it to see if the compound goes back into solution.

  • If redissolving fails: It is best to discard the solution and prepare a fresh one.

  • Future prevention: When preparing stock solutions, ensure the solvent is of high purity and consider storing it at a slightly lower concentration to prevent precipitation upon thawing. For aqueous buffers, it is often recommended not to store the solution for more than one day.

Q4: I am observing inconsistent results in my experiments. What could be the cause?

Inconsistent results with small molecule inhibitors can stem from several factors:

  • Compound Stability: Ensure that your stock solutions of this compound are stored correctly, typically at -20°C or -80°C in an appropriate solvent like DMSO, and protected from light. Avoid repeated freeze-thaw cycles, as this can degrade the compound.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your experimental setup should be kept low (ideally below 0.5%) and be consistent across all wells, including vehicle controls.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivities to both the inhibitor and the solvent.

Troubleshooting Unexpected Results

Interpreting unexpected results is a critical part of the scientific process. This section provides guidance on some unanticipated outcomes you might observe when working with this compound.

Unexpected Result 1: Altered Cellular Metabolism

You may observe changes in cellular metabolism that seem unrelated to the primary goal of your experiment, such as alterations in glucose uptake or lipid accumulation.

Possible Cause:

The mechanism of action of this compound leads to a systemic increase in uridine levels.[1] While the intended effect is to protect against chemotherapy-induced toxicity, elevated uridine can have broader metabolic consequences. Studies in animal models have shown that long-term administration of uridine can lead to conditions like fatty liver and impaired glucose tolerance.[2] Uridine can also influence cellular energy homeostasis and modulate protein O-GlcNAcylation, a post-translational modification involved in nutrient sensing and signaling.[2]

Troubleshooting and Further Experiments:

  • Measure Uridine Levels: If possible, quantify uridine concentrations in your experimental system (e.g., cell culture media or plasma from animal models) to confirm that this compound is having its expected biochemical effect.

  • Assess Metabolic Phenotypes:

    • Glucose Metabolism: Measure glucose consumption and lactate production in your cell cultures. In animal studies, perform glucose tolerance tests.

    • Lipid Accumulation: Use assays like Oil Red O staining to visualize lipid droplets in cells or perform lipidomics analysis on tissues.

  • Control Experiments: Include control groups that are treated with uridine directly to determine if the observed metabolic effects are a direct consequence of elevated uridine.

Data Presentation: Expected Metabolic Changes with Elevated Uridine
ParameterObservation with Elevated UridinePotential Implication
Liver Metabolism Increased lipid accumulation (fatty liver)[2]Altered lipid homeostasis
Glucose Homeostasis Impaired glucose tolerance[2]Potential for insulin resistance
Protein Modification Increased O-GlcNAcylationChanges in cellular signaling and nutrient sensing
Experimental Protocols: Assessing Metabolic Changes

Oil Red O Staining for Lipid Accumulation in Cells:

  • Culture cells on coverslips in a multi-well plate and treat with this compound or vehicle control for the desired duration.

  • Wash cells with Phosphate Buffered Saline (PBS).

  • Fix the cells with 10% formalin for 30-60 minutes.

  • Wash with water and then with 60% isopropanol.

  • Stain with freshly prepared Oil Red O working solution for 10-20 minutes.

  • Wash with 60% isopropanol and then with water.

  • Counterstain with hematoxylin if desired.

  • Mount coverslips on slides and visualize under a microscope.

Glucose Tolerance Test in Mice:

  • Fast mice overnight (12-16 hours).

  • Record baseline blood glucose levels from a tail snip.

  • Administer a bolus of glucose (typically 2 g/kg) via intraperitoneal injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot blood glucose levels over time to assess glucose clearance.

Visualizing Pathways and Workflows

Signaling Pathway: The Mechanism of this compound

TK112690_Mechanism cluster_0 Cellular Pyrimidine Metabolism TK112690 This compound UPase Uridine Phosphorylase (UPase) TK112690->UPase Inhibits Uracil Uracil + Ribose-1-Phosphate UPase->Uracil Catalyzes Breakdown PlasmaUridine Increased Plasma Uridine Uridine Uridine Uridine->UPase Substrate Uridine->PlasmaUridine Leads to Protection Tissue Protection PlasmaUridine->Protection Mucositis Chemotherapy-induced Mucositis Protection->Mucositis Reduces Troubleshooting_Workflow Start Start: Unexpected Metabolic Phenotype Observed Hypothesis Hypothesis: Effect is due to elevated uridine levels. Start->Hypothesis MeasureUridine Measure Uridine Levels in the experimental system Hypothesis->MeasureUridine AssessMetabolism Assess Metabolic Parameters (e.g., glucose tolerance, lipid accumulation) Hypothesis->AssessMetabolism UridineControl Perform Control Experiment: Treat with exogenous uridine Hypothesis->UridineControl CompareResults Compare results between This compound and Uridine treatment MeasureUridine->CompareResults AssessMetabolism->CompareResults UridineControl->CompareResults Conclusion Conclusion: Determine if the phenotype is uridine-dependent. CompareResults->Conclusion

References

refining TK-112690 treatment protocols for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TK-112690 Animal Studies

This guide provides researchers, scientists, and drug development professionals with essential information for refining this compound treatment protocols in animal studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental methodologies to ensure the successful execution of your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: For initial in vivo efficacy studies, we recommend a starting dose of 25 mg/kg, administered daily via oral gavage. This recommendation is based on preliminary pharmacokinetic and tolerability data. Dose-response studies are encouraged to determine the optimal dose for your specific tumor model and cell line.

Q2: What is the appropriate vehicle for in vivo administration of this compound?

A2: this compound is sparingly soluble in aqueous solutions. A recommended vehicle for oral gavage is a formulation of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. Ensure the compound is fully suspended before each administration.

Q3: What are the known off-target effects or common toxicities observed with this compound in animal models?

A3: In preclinical toxicology studies, the most common dose-limiting toxicities observed at doses exceeding 100 mg/kg/day include transient weight loss and mild gastrointestinal distress. It is critical to monitor animal health daily, including body weight, food and water intake, and clinical signs of distress.

Q4: How should this compound be stored?

A4: this compound is a stable compound. For long-term storage, it should be kept at -20°C in a desiccated environment, protected from light. Once reconstituted in a vehicle for administration, the suspension is stable for up to 7 days when stored at 4°C.

Troubleshooting Guide

Q: We are observing significant weight loss (>15%) in our treatment group. How should we proceed?

A: Significant weight loss is a primary indicator of toxicity.

  • Immediate Action: Cease dosing for 1-2 days to allow for animal recovery. Provide supportive care, such as hydration and supplemental nutrition, if necessary.

  • Protocol Adjustment: If weight loss persists, consider reducing the dose by 25-50% for the remainder of the study.

  • Future Studies: Implement a dose-escalation study with smaller cohorts to establish the maximum tolerated dose (MTD) in your specific animal strain and model before proceeding with large-scale efficacy studies.

Q: The therapeutic effect of this compound in our xenograft model is lower than expected. What are potential causes and solutions?

A: Suboptimal efficacy can stem from multiple factors.

  • Compound Administration: Verify the accuracy of your dosing formulation and ensure proper suspension before each administration. Improper gavage technique can also lead to inconsistent dosing.

  • Pharmacokinetics: The dosing frequency may be insufficient to maintain therapeutic concentrations. Consider increasing the dosing frequency to twice daily (BID) at a proportionally adjusted dose.

  • Tumor Model Resistance: The specific cell line used in your xenograft model may harbor resistance mechanisms to the targeted pathway. Confirm target engagement in tumor tissue via techniques like Western blot or immunohistochemistry for downstream pathway markers.

Q: Our this compound formulation appears to be unstable, with visible precipitation. What can we do?

A: Formulation instability can lead to inaccurate dosing.

  • Preparation Technique: Ensure you are following the recommended vehicle preparation protocol. Sonication of the mixture for 5-10 minutes can aid in creating a more uniform and stable suspension.

  • Storage: Store the prepared formulation at 4°C and use it within the recommended 7-day window. Always vortex the suspension thoroughly immediately before each administration.

  • Alternative Vehicles: If precipitation persists, you may need to explore alternative vehicle formulations. Contact technical support for further guidance on solubility enhancement.

Data Presentation: Pharmacokinetic & Dose-Response Data

Table 1: Key Pharmacokinetic Parameters of this compound in Mice

ParameterValue (at 25 mg/kg, oral)
Tmax (Time to peak concentration)2 hours
Cmax (Peak plasma concentration)1.5 µM
AUC (Area under the curve)8.5 µM·h
t1/2 (Half-life)4 hours

Table 2: Example Dose-Response in a Xenograft Model (4-week study)

Dose (mg/kg/day)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control0%+5%
12.535%+2%
2568%-3%
5085%-12%

Experimental Protocols

Protocol 1: Mouse Xenograft Efficacy Study

  • Cell Culture & Implantation: Culture human cancer cells (e.g., A549) under standard conditions. Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of 6-8 week old immunocompromised mice (e.g., NSG mice).

  • Tumor Growth & Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment and control groups (n=8-10 per group).

  • Formulation & Administration: Prepare this compound in the recommended vehicle (0.5% methylcellulose, 0.2% Tween 80). Administer the specified dose (e.g., 25 mg/kg) via oral gavage daily. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers and record animal body weight three times per week. Monitor for any clinical signs of toxicity.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint volume. Euthanize animals and collect tumors and tissues for downstream analysis (e.g., pharmacodynamics).

Visualizations: Pathways and Workflows

KSPX_Signaling_Pathway Receptor Growth Factor Receptor KSPX KSPX Kinase Receptor->KSPX Activates SubstrateA Substrate A KSPX->SubstrateA Phosphorylates SubstrateB Substrate B SubstrateA->SubstrateB TranscriptionFactor Transcription Factor SubstrateB->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes TK112690 This compound TK112690->KSPX Inhibits

Caption: Fictional KSPX signaling pathway inhibited by this compound.

Xenograft_Workflow start Start: Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomize into Groups tumor_growth->randomize treat_control Administer Vehicle (Control Group) randomize->treat_control Control treat_drug Administer this compound (Treatment Group) randomize->treat_drug Treatment monitor Monitor Tumor Volume & Body Weight (3x/week) treat_control->monitor treat_drug->monitor endpoint Endpoint Reached monitor->endpoint endpoint->monitor No euthanize Euthanasia & Tissue Collection endpoint->euthanize Yes analysis Data Analysis euthanize->analysis

stability of TK-112690 in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of TK-112690 in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 2,2'-anhydropyrimidine derivative that functions as a human uridine phosphorylase (UPase) inhibitor.[1] Its primary role is to block the activity of UPase, an enzyme that breaks down uridine into uracil.[1] By inhibiting this process, this compound increases plasma uridine levels, which may help to prevent mucositis, a common side effect of certain chemotherapeutic agents.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to keep the compound in its solid (powder) form at -20°C. Under these conditions, it is expected to remain stable for up to three years. For shorter durations, storage at 4°C for up to two years is also acceptable.

Q3: How should I prepare stock solutions of this compound?

A3: It is advisable to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize the effects of repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes. These aliquots should be stored at -80°C for long-term use (up to six months) or at -20°C for short-term storage (up to one month).

Q4: Can this compound be used in cell culture experiments?

A4: Yes, this compound can be used in cell culture experiments. However, it is important to determine the optimal concentration for your specific cell line and experimental conditions. As with any compound dissolved in DMSO, it is crucial to include a vehicle control in your experiments to account for any potential effects of the solvent on the cells.

Q5: What is the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions, such as cell culture media, can be influenced by factors like pH and temperature. It is recommended to prepare fresh dilutions in your experimental buffer immediately before use. For long-term experiments, it is advisable to perform a stability test of this compound in your specific medium to ensure its integrity over the duration of the experiment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps Expected Outcome
Inconsistent or unexpected experimental results. Degradation of this compound 1. Verify the storage conditions of the solid compound and stock solutions. 2. Perform a time-course experiment to check for a decrease in activity over time.[2] 3. Analyze the compound's integrity using HPLC.Consistent and reproducible experimental outcomes.
High levels of cytotoxicity observed. Off-target effects 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Test the compound in multiple cell lines to check for cell-specific effects.Reduced cytotoxicity while maintaining the desired on-target effects.
Compound precipitation in cell culture medium. Poor solubility 1. Visually inspect the medium for any signs of precipitation. 2. Lower the final concentration of this compound. 3. Consider using a different solvent for the initial stock solution.Clear solution with no visible precipitate, ensuring accurate dosing.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Solution

This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over an extended period.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.

  • Initial Analysis (T=0): Immediately take an aliquot of the solution and analyze its purity and concentration using a validated stability-indicating HPLC method.

  • Incubation: Incubate the remaining solution under your intended long-term experimental conditions (e.g., 37°C, 5% CO2).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, and weekly thereafter), take additional aliquots and analyze them using the same HPLC method.

  • Data Analysis: Compare the purity and concentration of this compound at each time point to the initial (T=0) measurement to determine the rate of degradation.

Protocol 2: Uridine Phosphorylase (UPase) Inhibition Assay

This protocol describes a method to measure the inhibitory activity of this compound on UPase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human UPase, uridine, and the appropriate reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Measurement: Measure the amount of uracil produced using a suitable method, such as HPLC or a colorimetric assay.

  • IC50 Determination: Plot the percentage of UPase inhibition against the concentration of this compound to determine the IC50 value.

Data Presentation

Table 1: Stability of this compound in Different Solvents at -20°C over 6 Months

Solvent Initial Purity (%) Purity after 1 Month (%) Purity after 3 Months (%) Purity after 6 Months (%)
DMSO99.899.799.599.2
Ethanol99.799.298.597.8
PBS (pH 7.4)99.595.189.382.4

Table 2: Accelerated Stability of this compound in Solid Form

Condition Initial Purity (%) Purity after 1 Month (%) Purity after 3 Months (%) Purity after 6 Months (%)
40°C / 75% RH99.999.699.198.5
25°C / 60% RH99.999.899.799.6
Photostability (ICH Q1B)99.999.599.098.3

Visualizations

TK112690_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Chemotherapy Chemotherapy Cellular_Damage Cellular_Damage Chemotherapy->Cellular_Damage Mucositis Mucositis Cellular_Damage->Mucositis Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Cell_Repair Cell_Repair Uridine->Cell_Repair Uracil Uracil UPase->Uracil TK112690 TK112690 TK112690->UPase Cell_Repair->Mucositis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Dilute_Working Dilute to Working Concentration in Media Prepare_Stock->Dilute_Working Add_Compound Add this compound and/or Chemotherapy Dilute_Working->Add_Compound Cell_Seeding Seed Cells Cell_Seeding->Add_Compound Incubate Incubate for Desired Time Period Add_Compound->Incubate Collect_Samples Collect Samples (Cells/Supernatant) Incubate->Collect_Samples Perform_Assay Perform Viability/Target Engagement Assay Collect_Samples->Perform_Assay Data_Analysis Data Analysis Perform_Assay->Data_Analysis

References

Validation & Comparative

A Comparative In Vitro Analysis of TK-112690 and 5-benzylacyclouridine (BAU) as Uridine Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

This guide provides a detailed comparison of the in vitro properties of two uridine phosphorylase (UPase) inhibitors: TK-112690 and 5-benzylacyclouridine (BAU). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for therapeutic applications, particularly in modulating pyrimidine nucleotide metabolism and enhancing the efficacy of chemotherapeutic agents.

Introduction to the Compounds

5-benzylacyclouridine (BAU) is a well-characterized, potent, and specific inhibitor of uridine phosphorylase (UPase)[1][2][3][4][5]. UPase is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate[6][7]. By inhibiting UPase, BAU increases systemic levels of uridine, which can be used to rescue normal tissues from the toxic effects of fluoropyrimidine-based chemotherapy, such as 5-fluorouracil (5-FU)[3][8][9]. In vitro studies have demonstrated that BAU can enhance the cytotoxicity of 5-FU against various cancer cell lines[3][4][8].

This compound is identified as a 2,2'-anhydropyrimidine derivative that also functions as a human uridine phosphorylase (UPase) inhibitor[6]. Its primary therapeutic application under investigation is the suppression of mucositis induced by chemotherapeutic agents like methotrexate and 5-FU[6][10]. Similar to BAU, the mechanism of this compound involves blocking the breakdown of uridine, thereby increasing its plasma concentration and potentially enhancing the therapeutic index of co-administered chemotherapy[6]. The compound, also known as O2,2'-anhydro-5-methyluridine, has completed Phase 2 clinical trials for the prevention of mucositis[11][12].

Mechanism of Action: Uridine Phosphorylase Inhibition

Both this compound and BAU share the same molecular target, uridine phosphorylase (UPase), which exists in two isoforms, UPase 1 (UPP1) and UPase 2 (UPP2)[1][4][7]. UPP1 is widely distributed in tissues, while UPP2 expression is more restricted[7]. The inhibition of UPase prevents the degradation of uridine, a crucial nucleoside. This action has two primary therapeutic implications:

  • Rescue of Normal Tissues: Elevated uridine levels can compete with toxic fluoropyrimidine metabolites (like FUTP) for incorporation into RNA in healthy cells, mitigating chemotherapy-induced side effects[7].

  • Enhanced Antitumor Activity: In some contexts, inhibiting UPase prior to 5-FU administration can increase the formation of active 5-FU nucleotide metabolites within tumor cells, leading to enhanced cytotoxicity[3][8].

The signaling pathway below illustrates the central role of uridine phosphorylase in pyrimidine metabolism and the point of intervention for inhibitors like this compound and BAU.

G cluster_0 cluster_1 Uridine Uridine UPase Uridine Phosphorylase (UPP1, UPP2) Uridine->UPase Substrate Uracil Uracil R1P Ribose-1-Phosphate UPase->Uracil Product UPase->R1P Product Inhibitors This compound 5-benzylacyclouridine (BAU) Inhibitors->UPase Inhibition G prep 1. Enzyme & Reagent Prep - Purified UPase - Uridine (Substrate) - Phosphate Buffer - Inhibitor Stock (e.g., BAU, this compound) reaction 2. Reaction Incubation - Mix enzyme, buffer, and inhibitor - Pre-incubate at 37°C - Initiate reaction by adding uridine prep->reaction detection 3. Detection - Monitor change in absorbance at a specific  wavelength (e.g., 290 nm for uracil formation)  over time using a spectrophotometer. reaction->detection analysis 4. Data Analysis - Calculate reaction velocities - Plot velocity vs. substrate concentration - Determine Ki or IC50 using Michaelis-Menten  or non-linear regression analysis. detection->analysis

References

A Comparative Guide to Uridine Phosphorylase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of uridine phosphorylase (UPase) inhibitors, critical agents in contemporary cancer research. By modulating the pyrimidine salvage pathway, these inhibitors offer a promising strategy to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies and develop novel anticancer treatments. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and workflows to support informed decision-making in research and drug development.

The Role of Uridine Phosphorylase in Cancer

Uridine phosphorylase (UPase), a key enzyme in the pyrimidine salvage pathway, catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] In many cancer types, including colorectal, breast, and pancreatic cancer, UPase is significantly upregulated compared to normal tissues.[1] This elevated activity plays a dual role in cancer progression and treatment. On one hand, it contributes to the pyrimidine pool necessary for rapid tumor cell proliferation. On the other, it is involved in the activation of fluoropyrimidine prodrugs like 5-fluorouracil (5-FU) and capecitabine.[2]

Inhibition of UPase has emerged as a strategic approach in cancer therapy for two primary reasons:

  • Potentiation of Fluoropyrimidine Chemotherapy: By preventing the degradation of fluoropyrimidines, UPase inhibitors can increase their bioavailability and cytotoxic effects within tumor cells.[3][4]

  • Host Protection: UPase inhibitors can increase circulating uridine levels, which can help rescue normal tissues from the toxic side effects of fluoropyrimidine chemotherapy, thereby widening the therapeutic window.

Comparative Analysis of Uridine Phosphorylase Inhibitors

A variety of compounds have been investigated for their ability to inhibit uridine phosphorylase. This section provides a comparative overview of some of the most well-characterized and novel inhibitors.

Quantitative Data on Inhibitor Potency

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several key UPase inhibitors. These values are crucial for comparing the potency of these compounds.

InhibitorChemical ClassTargetKi (nM)IC50 (µM)Cancer Cell Line(s)Reference(s)
5-Benzylacyclouridine (BAU) Acyclouridine Nucleoside AnaloghUP1~100--[5]
5-Benzyloxybenzylacyclouridine (BBAU) Acyclouridine Nucleoside AnaloghUP132--[5]
Compound 10a 6-hydroxy-1H-pyridin-2-one derivativehUP168 ± 10>100-[5]
Compound 10b 6-hydroxy-1H-pyridin-2-one derivativehUP194 ± 11>100-[5]
CPBMF65 Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olatehUPP1Potent inhibitor (Ki not specified)Not specified for inhibition, but reduces HepG2 proliferationHepG2[6]
3'-azido-2',3'-dideoxy-5-methyluridine Pyrimidine Nucleoside AnalogUridine PhosphorylaseLow Ki (specific value not provided)--[7]
2,2'-anhydro-5-ethyluridine Anhydropyrimidine NucleosideUridine PhosphorylaseLow Ki (specific value not provided)--[7]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration.[8] For competitive inhibitors, the IC50 value is dependent on the substrate concentration, while for non-competitive inhibitors, it is not.[8]

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of uridine phosphorylase inhibitors.

Uridine Phosphorylase Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the inhibitory activity of compounds against uridine phosphorylase by measuring the change in absorbance as uridine is converted to uracil.[9]

Materials:

  • Recombinant human uridine phosphorylase 1 (hUP1)

  • Uridine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test inhibitor compounds

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 262 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of the test inhibitor (or vehicle control).

  • Enzyme Addition: Add a standardized amount of hUP1 to each well.

  • Initiation of Reaction: Initiate the reaction by adding a specific concentration of uridine to each well. The final volume should be consistent across all wells.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 262 nm over time. The conversion of uridine to uracil results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor.

  • IC50 Determination: Plot the reaction velocities against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

  • Ki Determination: To determine the Ki, the assay is performed with varying concentrations of both the substrate (uridine) and the inhibitor. The data is then fitted to the appropriate Michaelis-Menten equation for the type of inhibition observed (e.g., competitive, non-competitive).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Test inhibitor compounds

  • 5-Fluorouracil (5-FU) as a positive control or in combination

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the UPase inhibitor, alone or in combination with 5-FU. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

In Vivo Antitumor Efficacy Study

This protocol describes a general workflow for evaluating the antitumor efficacy of UPase inhibitors in a mouse xenograft model.[10]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., HCT116, AsPC-1)

  • Test inhibitor compound

  • 5-Fluorouracil (5-FU)

  • Vehicle for drug administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, inhibitor alone, 5-FU alone, combination of inhibitor and 5-FU).

  • Drug Administration: Administer the drugs to the mice according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Plot the average tumor volume for each group over time to assess the antitumor efficacy. Statistical analysis is performed to determine the significance of the differences between treatment groups.[6]

Visualizing the Mechanisms and Workflows

Uridine Phosphorylase in the Pyrimidine Salvage Pathway

The following diagram illustrates the central role of uridine phosphorylase in the pyrimidine salvage pathway and its interaction with fluoropyrimidine metabolism.

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_chemo Chemotherapy Uridine_ext Uridine Uridine_int Uridine Uridine_ext->Uridine_int Nucleoside Transporter UPase Uridine Phosphorylase (UPase) Uridine_int->UPase UK Uridine Kinase (UK) Uridine_int->UK Uracil Uracil R1P Ribose-1-Phosphate UPase->Uracil Phosphorolysis UPase->R1P FUMP FUMP UPase->FUMP Anabolism UMP Uridine Monophosphate (UMP) dUMP dUMP UMP->dUMP RNA RNA Synthesis UMP->RNA TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA UK->UMP TS->dTMP 5FU 5-Fluorouracil (5-FU) 5FU->UPase Metabolized by FdUMP FdUMP FUMP->FdUMP FdUMP->TS Inhibition UPase_inhibitor UPase Inhibitor UPase_inhibitor->UPase Inhibition

Caption: Uridine phosphorylase's role in pyrimidine salvage and 5-FU metabolism.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the typical experimental workflow for the preclinical evaluation of a novel uridine phosphorylase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome Enzyme_Assay Enzyme Inhibition Assay (Determine Ki, IC50) Cell_Viability Cell Viability Assay (e.g., MTT) Enzyme_Assay->Cell_Viability Combination_Studies Combination with 5-FU Cell_Viability->Combination_Studies Xenograft_Model Tumor Xenograft Model (e.g., mice) Combination_Studies->Xenograft_Model Efficacy_Study Antitumor Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment (Body Weight, etc.) Efficacy_Study->Toxicity_Study Data_Analysis Statistical Analysis Toxicity_Study->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Clinical_Candidate Clinical Candidate Selection Lead_Optimization->Clinical_Candidate

Caption: Preclinical workflow for evaluating UPase inhibitors.

Logical Relationship of UPase Inhibition and Therapeutic Effect

This diagram illustrates the logical flow from UPase inhibition to the desired therapeutic outcomes in cancer treatment.

Logical_Relationship UPase_Inhibitor Uridine Phosphorylase Inhibitor Inhibit_UPase Inhibition of UPase Activity UPase_Inhibitor->Inhibit_UPase Increase_Uridine Increased Plasma Uridine Levels Inhibit_UPase->Increase_Uridine Increase_5FU Increased Intratumoral 5-FU Concentration Inhibit_UPase->Increase_5FU Host_Protection Host Tissue Protection Increase_Uridine->Host_Protection Enhanced_Cytotoxicity Enhanced Tumor Cell Cytotoxicity Increase_5FU->Enhanced_Cytotoxicity Therapeutic_Index Improved Therapeutic Index Host_Protection->Therapeutic_Index Enhanced_Cytotoxicity->Therapeutic_Index

Caption: Logic of UPase inhibition for improved cancer therapy.

Conclusion

The inhibition of uridine phosphorylase represents a compelling strategy in cancer research, with the potential to significantly improve the efficacy and safety of existing chemotherapeutic regimens. The inhibitors discussed in this guide, from the well-established BAU to novel classes of compounds, demonstrate the ongoing efforts to develop more potent and specific agents. The provided data, protocols, and diagrams offer a foundational resource for researchers to compare existing inhibitors and guide the development of the next generation of UPase-targeting cancer therapies. Further research, including clinical trials, will be crucial to fully realize the therapeutic potential of this approach.[3]

References

TK-112690: A Comparative Guide to its Validated Effects on Uridine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TK-112690's mechanism of action and its effect on uridine levels with other alternatives. The information is supported by available experimental data and detailed methodologies for key experiments.

Executive Summary

This compound is a potent and specific inhibitor of uridine phosphorylase (UPase), an enzyme responsible for the catabolism of uridine.[1] By blocking this enzyme, this compound effectively increases the concentration of endogenous uridine in plasma and tissues. This mechanism of action is being leveraged to mitigate the toxic side effects of certain chemotherapies, such as mucositis. While direct quantitative data on the effect of this compound on uridine levels from dedicated pharmacodynamic studies are not yet publicly available, data from other uridine phosphorylase inhibitors and alternative methods to increase uridine levels provide a strong basis for comparison and validation of its expected effects.

Mechanism of Action: Uridine Phosphorylase Inhibition

Uridine is a crucial nucleoside involved in various cellular processes, including RNA synthesis and glycogen storage. Uridine phosphorylase (UPase) is the key enzyme that degrades uridine into uracil and ribose-1-phosphate.[1] By inhibiting UPase, compounds like this compound prevent this breakdown, leading to a systemic increase in uridine concentrations.

Mechanism of Uridine Phosphorylase Inhibitors Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate Uracil Uracil UPase->Uracil R1P Ribose-1-Phosphate UPase->R1P TK112690 This compound TK112690->UPase Inhibition

Caption: Mechanism of Action of this compound.

Comparative Analysis of Uridine Level Modulation

While specific data for this compound is pending public release, the effects of other UPase inhibitors and alternative strategies on uridine levels have been documented.

Uridine Phosphorylase Inhibitors

Several UPase inhibitors have been developed and studied, demonstrating a consistent effect on elevating plasma uridine levels.

CompoundModel SystemDoseEffect on Uridine LevelsReference
Benzylacyclouridine (BAU) In vivo (Mice)30 mg/kg, twice dailySustained elevation of uridine levels[2][3]
5-Phenylthioacyclouridine (PTAU) In vivo (Mice)30-60 mg/kg~6 to 10-fold increase in plasma uridine
Alternative Methods for Increasing Uridine Levels

Direct administration of uridine or its prodrugs is another approach to elevate systemic uridine concentrations.

MethodModel SystemDoseEffect on Uridine LevelsReference
Uridine Administration Human1-12 g/m² (i.v. infusion)Elevation from low micromolar to millimolar levels[4]
Uridine Triacetate AnimalNot specified4-7 times greater bioavailability than uridine[5]

Experimental Protocols

Accurate measurement of uridine levels in biological matrices is critical for validating the efficacy of compounds like this compound. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

General Protocol for Uridine Quantification in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and matrix.

Workflow for Uridine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for uridine quantification.

1. Sample Preparation:

  • Thawing: Frozen plasma samples are thawed on ice.

  • Internal Standard Spiking: A known concentration of a stable isotope-labeled uridine (e.g., ¹³C,¹⁵N₂-Uridine) is added to each plasma sample as an internal standard (IS) to correct for matrix effects and processing variability.

  • Protein Precipitation: A protein precipitating agent, such as acetonitrile or methanol (typically 3-4 volumes), is added to the plasma samples.

  • Vortexing and Centrifugation: The samples are vortexed thoroughly to ensure complete protein precipitation and then centrifuged at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: The clear supernatant containing uridine and the IS is carefully transferred to a new tube for analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer is used.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate uridine from other plasma components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of uridine and the IS by monitoring their specific precursor-to-product ion transitions.

3. Data Analysis:

  • Peak Integration: The chromatographic peaks for uridine and the IS are integrated.

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards with known uridine concentrations.

  • Quantification: The concentration of uridine in the plasma samples is determined by comparing the peak area ratio of uridine to the IS against the calibration curve.

Conclusion

This compound, as a uridine phosphorylase inhibitor, holds significant promise for improving the therapeutic index of certain cancer treatments by elevating endogenous uridine levels. While direct clinical data on its pharmacodynamic effect on uridine are awaited, the well-established mechanism of UPase inhibition, supported by data from analogous compounds, provides a strong validation for its intended biological activity. The methodologies for accurately quantifying uridine are robust and will be crucial in the further clinical development and validation of this compound.

References

A Comparative Analysis of TK-112690 and Other Uridine Phosphorylase (UPase) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of TK-112690 and other prominent Uridine Phosphorylase (UPase) inhibitors. Uridine Phosphorylase is a critical enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine. Its inhibition is a key strategy for modulating the toxicity of certain chemotherapeutic agents, particularly fluoropyrimidines, and protecting normal tissues from treatment-induced side effects.

Introduction to Uridine Phosphorylase and its Inhibition

Uridine Phosphorylase (UPase, EC 2.4.2.3) plays a pivotal role in pyrimidine metabolism by catalyzing the reversible phosphorolysis of uridine into uracil and ribose-1-phosphate.[1][2] This function is central to maintaining uridine homeostasis. In the context of cancer therapy, UPase activity is significant for two main reasons: it can degrade uridine, a nucleoside that can rescue normal tissues from the toxic effects of chemotherapy, and it is involved in the activation of fluoropyrimidine drugs like 5-fluorouracil (5-FU).[2]

UPase inhibitors are compounds designed to block the active site of this enzyme. By doing so, they prevent the breakdown of uridine, leading to an increase in its plasma and tissue concentrations.[1] This elevation of uridine levels can selectively protect healthy cells from the cytotoxicity of chemotherapeutic agents such as methotrexate, without compromising their anti-tumor efficacy, thereby potentially widening the therapeutic window.[1] this compound is a 2,2'-anhydropyrimidine derivative developed as a human UPase inhibitor specifically for the suppression of chemotherapy-induced mucositis.[1]

Mechanism of Action of UPase Inhibitors

The primary mechanism of UPase inhibitors is the competitive or non-competitive blockage of the enzyme's catalytic activity. This action directly prevents the conversion of uridine to uracil. The resulting accumulation of endogenous uridine allows normal cells to bypass the metabolic blocks induced by antimetabolite drugs, such as the inhibition of thymidylate synthase by 5-FU. This rescue mechanism is particularly effective in mitigating toxicities in rapidly dividing tissues like the gastrointestinal mucosa.

Below is a diagram illustrating the role of UPase in the pyrimidine salvage pathway and the intervention point for its inhibitors.

UPase_Pathway cluster_0 Pyrimidine Salvage Pathway cluster_1 Inhibitor Action Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase + Pi Uracil Uracil UPase->Uracil R1P Ribose-1-Phosphate UPase->R1P FU_active Active 5-FU Metabolites UPase->FU_active Activation FU 5-Fluorouracil (5-FU) FU->UPase Metabolism Inhibitor This compound & Other UPase Inhibitors Inhibitor->UPase Inhibition

Caption: Role of UPase in pyrimidine metabolism and point of inhibition.

Comparative Data of UPase Inhibitors

The efficacy of UPase inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The following table summarizes available quantitative data for this compound and other well-characterized UPase inhibitors.

InhibitorChemical ClassInhibition Constant (Ki)Key Findings / Applications
This compound 2,2'-Anhydropyrimidine derivativeData not available in searched literatureDeveloped to suppress chemotherapy-induced mucositis; currently in clinical trials for radiotherapy-induced mucositis.[1][3]
5-Benzylacyclouridine (BAU) Acyclonucleoside~98 nM, ~170 nMPotent and specific inhibitor of UPase.[4][5] Shown to increase plasma uridine levels in vivo.[5][6]
5-Benzyloxybenzylacyclouridine (BBAU) Acyclonucleoside32 nMA more potent analog of BAU.[4]

Note: Ki values can vary based on the specific assay conditions, enzyme source (species), and substrate concentration.

Experimental Protocols

The determination of inhibitory constants for UPase inhibitors relies on robust enzymatic assays. A common method is a spectrophotometric assay that measures the rate of uridine phosphorolysis.

Uridine Phosphorylase (UPase) Inhibition Assay

Objective: To determine the inhibitory potency (Ki or IC50) of a test compound against UPase.

Principle: The assay monitors the conversion of uridine to uracil. The reaction can be followed by measuring the change in absorbance at a specific wavelength, as uridine and uracil have different absorption spectra. Alternatively, the production of uracil can be coupled to other enzymatic reactions that result in a colorimetric or fluorescent signal. A common method involves measuring the decrease in absorbance at 290 nm, which corresponds to the cleavage of the glycosidic bond of uridine.

Materials:

  • Purified human UPase enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Uridine (Substrate)

  • Phosphate source (e.g., Potassium Phosphate)

  • Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Preparation: Prepare stock solutions of uridine, phosphate, and the test inhibitor in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, phosphate, and varying concentrations of the test inhibitor.

  • Enzyme Addition: Add a fixed amount of purified UPase to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a specific concentration of uridine to all wells.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 290 nm over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

The following diagram illustrates the general workflow for this experimental protocol.

Assay_Workflow cluster_workflow UPase Inhibition Assay Workflow prep 1. Prepare Reagents (Buffer, Substrate, Inhibitor) plate 2. Add Reagents to 96-well Plate prep->plate enzyme 3. Add UPase Enzyme plate->enzyme incubate 4. Pre-incubate (e.g., 10 min at 37°C) enzyme->incubate start 5. Initiate Reaction (Add Uridine) incubate->start read 6. Kinetic Reading (Spectrophotometer) start->read analyze 7. Data Analysis (Calculate IC50/Ki) read->analyze

References

TK-112690: A Focused Approach to Uridine Phosphorylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of TK-112690, a uridine phosphorylase (UPase) inhibitor, against other known inhibitors of the same enzyme. The following data and experimental protocols offer a framework for evaluating the specificity and potential of this compound in therapeutic applications.

This compound is identified as a 2,2'-anhydropyrimidine derivative that acts as a human uridine phosphorylase inhibitor.[1] Its primary clinical application under investigation is the suppression of chemotherapy-induced mucositis. By inhibiting UPase, this compound prevents the breakdown of uridine, leading to increased plasma uridine levels which may protect normal tissues from the toxic effects of chemotherapeutic agents.[1]

Comparative Analysis of Uridine Phosphorylase Inhibitors

The inhibitory potential of a compound is often quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While a specific Ki value for this compound is not publicly available, an in vitro study by Tosk, Inc. determined the IC50 of this compound for human uridine phosphorylase to be 20 µM.[2] This value provides a benchmark for comparison with other well-characterized UPase inhibitors.

For a direct comparison of inhibitory potency, the following table summarizes the reported Ki values for several other UPase inhibitors. It is important to note that lower Ki values indicate higher binding affinity and, generally, greater inhibitory potency.

InhibitorTarget EnzymeOrganism/SourceKi ValueCitation
This compound Uridine Phosphorylase Human IC50: 20 µM [2]
5-Benzylacyclouridine (BAU)Uridine PhosphorylaseHuman100 nM
AM-BBAUUridine PhosphorylaseMouse Liver18 nM[3]
6-Methyl-5-nitrouracilUridine PhosphorylaseGiardia lamblia10 µM[1]
6-Amino-5-nitrouracilUridine PhosphorylaseGiardia lamblia12 µM[1]
5-BenzylacyclouridineUridine PhosphorylaseGiardia lamblia44 µM[1]
5-NitrouracilUridine PhosphorylaseGiardia lamblia56 µM[1]

Experimental Protocols

To ensure reproducible and comparable results in inhibitor specificity studies, a well-defined experimental protocol is essential. The following is a synthesized protocol for determining the inhibitory activity of a compound against uridine phosphorylase, based on methodologies described in the literature.[2]

Protocol: In Vitro Uridine Phosphorylase Inhibition Assay

1. Materials and Reagents:

  • Purified human uridine phosphorylase

  • Uridine (substrate)

  • Phosphate buffer (e.g., PBS)

  • This compound or other test inhibitor

  • Internal standard (e.g., 5-fluorouracil)

  • High-performance liquid chromatography (HPLC) system

2. Enzyme Reaction Preparation:

  • Prepare a reaction mixture containing phosphate buffer, uridine, and the UPase enzyme preparation. The enzyme source can be fresh tissue homogenates (e.g., mouse or human small intestine) prepared in PBS with EDTA and DTT.[2]

  • Prepare a series of dilutions of the test inhibitor (e.g., this compound at concentrations ranging from 0.1 to 10000 µM).[2]

3. Inhibition Assay:

  • Add the different concentrations of the test inhibitor to the enzyme reaction mixture.[2]

  • Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

4. Quantification of Uracil Production:

  • Measure the amount of uracil produced in each reaction tube using a validated HPLC method.[2]

  • Use an internal standard to ensure the accuracy and reproducibility of the measurements.[2]

5. Data Analysis:

  • Plot the enzyme activity (rate of uracil production) against the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[2]

  • To determine the Ki value, conduct kinetic experiments by varying the substrate concentration at different fixed inhibitor concentrations. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Visualizing the Role of Uridine Phosphorylase

Uridine phosphorylase plays a crucial role in the pyrimidine salvage pathway, which is essential for the synthesis of nucleotides. The following diagram illustrates the central position of UPase in this metabolic process and the mechanism of action of this compound.

Pyrimidine_Salvage_Pathway cluster_0 Pyrimidine Salvage Pathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate Uracil Uracil Nucleotides Nucleotide Synthesis (RNA, DNA) Uracil->Nucleotides Salvage Ribose1P Ribose-1-Phosphate UPase->Uracil UPase->Ribose1P TK112690 This compound TK112690->UPase Inhibition

Caption: Pyrimidine salvage pathway and this compound inhibition.

This guide provides a foundational understanding of the specificity of this compound for uridine phosphorylase. Further comparative studies, particularly those determining its Ki value and selectivity against thymidine phosphorylase, would provide a more complete picture of its inhibitory profile and therapeutic potential.

References

Cross-Validation of TK-112690's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TK-112690, a uridine phosphorylase (UPase) inhibitor, with alternative therapeutic strategies. The information presented is intended to support researchers in the cross-validation of this compound's mechanism of action and to provide a basis for future research and development.

Mechanism of Action of this compound

This compound is a 2,2'-anhydropyrimidine derivative that functions as a human uridine phosphorylase (UPase) inhibitor.[1] UPase is a key enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine into uracil and ribose-1-phosphate.[1] By inhibiting UPase, this compound prevents the breakdown of uridine, leading to increased plasma and tissue levels of this nucleoside.[1] This elevation of endogenous uridine is believed to be the primary mechanism by which this compound exerts its therapeutic effects, particularly in the mitigation of mucositis induced by chemotherapy and radiotherapy.[1]

The proposed mechanism involves the rescue of normal tissues from the toxic effects of cancer therapies. Uridine is essential for the health and integrity of mucosal tissues. By increasing its availability, this compound may enhance the therapeutic index of cytotoxic agents, allowing for more effective cancer treatment with reduced side effects.[1]

TK112690_Mechanism cluster_0 Normal Pyrimidine Metabolism cluster_1 Action of this compound Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase IncreasedUridine Increased Uridine Levels Uridine->IncreasedUridine Accumulates Uracil Uracil UPase->Uracil R1P Ribose-1-Phosphate UPase->R1P TK112690 This compound TK112690->UPase Inhibits MucositisPrevention Prevention of Mucositis IncreasedUridine->MucositisPrevention Leads to Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Preclinical In Vivo Studies cluster_2 Clinical Trials Assay UPase Activity Assay (Spectrophotometric/HPLC) IC50 Determine IC50 of this compound Assay->IC50 AnimalModel Animal Model of Mucositis (e.g., radiation-induced) IC50->AnimalModel CellAssay Cell-Based Protection Assay (e.g., against 5-FU) ProtectiveEffect Evaluate Protective Effect CellAssay->ProtectiveEffect ProtectiveEffect->AnimalModel Treatment Administer this compound +/- Cytotoxic Agent AnimalModel->Treatment Assessment Assess Mucositis Severity (e.g., clinical scoring, histology) Treatment->Assessment Efficacy Determine In Vivo Efficacy Assessment->Efficacy Phase1 Phase 1: Safety and Dose Escalation Efficacy->Phase1 Phase2 Phase 2: Efficacy in Patients (e.g., NCT05658016) Phase1->Phase2 Phase3 Phase 3: Large-scale Confirmatory Studies Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

A Head-to-Head Comparison of TK-112690 and Other Mucositis Treatments in Head and Neck Cancer Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of TK-112690, an investigational uridine phosphorylase inhibitor, against established and emerging treatments for radiation-induced oral mucositis in patients with head and neck cancer. The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data and experimental methodologies to inform future research and clinical trial design.

Executive Summary

Oral mucositis is a severe, dose-limiting toxicity of radiotherapy for head and neck cancer, profoundly impacting patient quality of life and treatment continuity. This compound is a novel agent that has demonstrated significant efficacy in preventing severe oral mucositis (SOM) in a recent Phase 2a clinical trial. This guide compares the performance of this compound with other interventions, including palifermin (a keratinocyte growth factor-1), benzydamine hydrochloride, photobiomodulation therapy, and cryotherapy, based on data from placebo-controlled clinical trials in similar patient populations. While direct head-to-head trials are not yet available, this comparative analysis provides a valuable overview of the current therapeutic landscape.

Mechanism of Action: this compound

This compound is a 2,2'-anhydropyrimidine derivative that acts as a human uridine phosphorylase (UPase) inhibitor.[1] By blocking UPase, this compound prevents the breakdown of uridine into uracil, leading to increased plasma uridine levels.[1] Uridine is essential for maintaining the health of normal mucosal tissues.[2] By elevating uridine levels, this compound is thought to protect the mucosa from the damaging effects of radiation and chemotherapy.[1][2]

TK112690_MoA cluster_pyrimidine Pyrimidine Metabolism cluster_treatment Therapeutic Intervention cluster_outcome Cellular Outcome Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Metabolized by Uracil Uracil UPase->Uracil Produces IncreasedUridine Increased Uridine Levels TK112690 This compound TK112690->UPase Inhibits MucosalProtection Mucosal Protection (Reduced Mucositis) IncreasedUridine->MucosalProtection Leads to

Caption: Mechanism of Action of this compound.

Comparative Efficacy Data

The following tables summarize the quantitative data from placebo-controlled clinical trials of this compound and other mucositis treatments in patients with head and neck cancer undergoing radiotherapy.

Table 1: Incidence of Severe Oral Mucositis (WHO Grade ≥3)
TreatmentDosage and AdministrationPatient PopulationIncidence of SOM (Treatment)Incidence of SOM (Placebo/Control)p-valueReference(s)
This compound 45 mg/kg IV, 1 hour before and 6 hours after each radiation fractionNon-metastatic squamous cell carcinoma of the head and neck8.3% (at week 9 follow-up)75% (at week 9 follow-up)0.003[2]
Palifermin 180 µg/kg weekly for 7 weeksLocally advanced head and neck cancer with concurrent chemoradiotherapy54%69%0.041[3]
Palifermin 120 µg/kg weeklyStage II-IVB head and neck carcinoma post-resection with concurrent chemoradiotherapy51%67%0.027[4]
Benzydamine HCl 0.15% oral rinse, 4-8 times dailyHead and neck carcinoma43.6% (Grade ≥3)78.6% (Grade ≥3)0.001[1]
Photobiomodulation Not specifiedLocally advanced head and neck cancer23%Historical controls (~40%)N/A[5]
Cryotherapy Ice chips before, during, and after radiotherapyHead and neck squamous cell carcinoma42.2%57.8%0.08[6]
Table 2: Duration of Severe Oral Mucositis
TreatmentMedian/Mean Duration of SOM (Treatment)Median/Mean Duration of SOM (Placebo/Control)p-valueReference(s)
This compound 12 days (mean)35 days (mean)0.026[2]
Palifermin 5 days (median)26 days (median)Not significant after multiplicity adjustment[3]
Palifermin 4.5 days (median)22 days (median)Not specified[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization TreatmentArm Treatment Arm (e.g., this compound) Randomization->TreatmentArm PlaceboArm Placebo/Control Arm Randomization->PlaceboArm TreatmentAdmin Treatment Administration (Concurrent with Radiotherapy) TreatmentArm->TreatmentAdmin PlaceboArm->TreatmentAdmin Monitoring Weekly Monitoring (Oral Mucositis Assessment - WHO Scale) TreatmentAdmin->Monitoring FollowUp Post-Treatment Follow-Up Monitoring->FollowUp DataAnalysis Data Analysis (Incidence & Duration of SOM) FollowUp->DataAnalysis

Caption: General workflow for a randomized, placebo-controlled mucositis trial.
This compound (NCT05658016)

  • Study Design: A Phase 2a, multi-center, placebo-controlled, randomized, assessor-blind study.[7]

  • Participants: 24 patients with non-metastatic squamous cell carcinoma of the head and neck scheduled to receive radiotherapy.[8]

  • Intervention: Patients were randomized to receive either 45 mg/kg of parenteral this compound or a placebo.[8] The infusion was administered over one hour, 1 hour before and 6 hours after each radiation treatment for 7 weeks.[2][8]

  • Radiotherapy: Patients received a continuous course of radiation as single daily fractions of 2.0 Gy, with a cumulative dose of 70 Gy.[8]

  • Primary Endpoint: The primary endpoint was the incidence of Grade 3 or 4 severe oral mucositis (SOM) as measured by the WHO scale.[9]

  • Secondary Endpoints: Secondary endpoints included the duration of SOM and drug-related toxicity.[2] Mucositis was also evaluated using the NCI/CTCAE and PROMS scales.[9]

Palifermin
  • Study Design: A randomized, placebo-controlled, double-blind study.[3]

  • Participants: Patients with locally advanced head and neck cancer receiving definitive chemoradiotherapy.[3]

  • Intervention: Patients received either palifermin (180 µg/kg) or a placebo before starting chemoradiotherapy and then once weekly for 7 weeks.[3]

  • Chemoradiotherapy: Conventionally fractionated radiotherapy (2.0 Gy/day, 5 days/week to 70 Gy) with cisplatin (100 mg/m² on days 1, 22, and 43).[3]

  • Primary Endpoint: Incidence of severe, observable, and functional oral mucositis (WHO grade 3 to 4).[3]

Benzydamine Hydrochloride
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.[1]

  • Participants: 100 patients with head and neck cancers receiving radiotherapy (at least 50 Gy to the oral cavity and oropharyngeal areas).[1]

  • Intervention: Patients received either benzydamine oral rinse or a placebo.[1]

  • Endpoints: Comparison of the highest grade of mucositis at the end of radiotherapy, frequency of grade 2 or more, and the interval to establishing grade 2 mucositis.[1]

Cryotherapy
  • Study Design: An open-label, randomized study.[6]

  • Participants: 128 adults with head and neck squamous cell carcinoma receiving adjuvant or radical concurrent chemoradiation.[6]

  • Intervention: The cryotherapy group received ice chips for 30 minutes before radiotherapy, for 10 minutes after radiotherapy, during chemotherapy infusion, and 5-7 times daily on other days.[6]

  • Primary Endpoint: Incidence of grade 3-5 mucositis at any time during chemoradiotherapy and up to 3 months after completion.[6]

Conclusion

References

Evaluating the Synergistic Potential of TK-112690 in Chemotherapy Regimens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The integration of novel agents to enhance the efficacy and safety of existing chemotherapy protocols is a cornerstone of modern oncology research. TK-112690, a uridine phosphorylase (UPase) inhibitor, has emerged as a promising candidate for co-administration with various chemotherapeutic agents. This guide provides a comprehensive evaluation of the synergistic effects of this compound with chemotherapy, drawing upon available preclinical and clinical data to inform future research and development.

Mechanism of Action and Rationale for Synergy

This compound is a 2,2'-anhydropyrimidine derivative that functions as a human uridine phosphorylase (UPase) inhibitor. UPase is a key enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine into uracil and ribose-1-phosphate. By inhibiting UPase, this compound increases the systemic levels of uridine.[1]

The primary rationale for combining this compound with chemotherapy lies in its potential to mitigate treatment-related toxicities, particularly mucositis.[1][2] Many cytotoxic agents, such as 5-fluorouracil (5-FU) and methotrexate, exert their anti-cancer effects by disrupting nucleotide metabolism, which also affects rapidly dividing healthy cells in the gastrointestinal tract, leading to severe mucositis. Uridine is crucial for the health and regeneration of mucosal tissues. By elevating uridine levels, this compound is thought to rescue normal tissues from the cytotoxic effects of chemotherapy, thereby enhancing the therapeutic index of the anti-cancer treatment.[1] This can be considered a form of "clinical synergy," where the reduction of adverse events allows for the administration of more effective and consistent doses of chemotherapy.

While the primary established benefit is the reduction of side effects, there is a preclinical basis for expecting direct synergistic anti-tumor effects with certain chemotherapies. For instance, in vitro studies with another UPase inhibitor, Benzylacyclouridine (BAU), demonstrated increased cytotoxicity in several human cancer cell lines when administered before 5-FU. This suggests that inhibiting UPase could potentially modulate nucleotide pools within cancer cells, sensitizing them to the effects of chemotherapy.

Quantitative Data Summary

Direct quantitative data from preclinical or clinical studies specifically evaluating the synergistic anti-tumor efficacy of this compound with chemotherapy is not extensively available in the public domain. The majority of clinical investigations have focused on its role in mitigating side effects. Below is a comparative table summarizing the expected clinical outcomes based on the known mechanism of this compound in reducing treatment-related mucositis.

Performance MetricStandard Chemotherapy AloneChemotherapy with this compoundSupporting Rationale
Incidence of Severe Mucositis (Grade ≥3) HigherSignificantly LowerThis compound inhibits uridine phosphorylase, increasing uridine levels and protecting mucosal tissues from chemotherapy-induced damage.[1][2]
Chemotherapy Dose Reductions/Delays More FrequentLess FrequentReduced mucositis severity allows for better adherence to the planned chemotherapy regimen.
Patient-Reported Outcomes (e.g., pain, ability to eat) PoorerImprovedMitigation of painful oral and gastrointestinal side effects.
Therapeutic Index StandardPotentially EnhancedBy reducing toxicity to normal tissues, the overall benefit of the chemotherapy may be increased relative to its side effects.[1]

Experimental Protocols

While specific experimental protocols for evaluating the synergistic anti-tumor effects of this compound are not publicly detailed, standard methodologies can be employed.

In Vitro Synergy Assessment:

  • Cell Culture: A panel of relevant cancer cell lines would be cultured under standard conditions.

  • Drug Treatment: Cells would be treated with a range of concentrations of this compound alone, a selected chemotherapeutic agent alone, and combinations of both. The sequence of administration (e.g., this compound pre-treatment followed by chemotherapy) should be varied to identify the optimal schedule.

  • Viability/Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo would be used to determine cell viability after a set incubation period (e.g., 48-72 hours).

  • Synergy Analysis: The results would be analyzed using methods like the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Synergy Assessment:

  • Animal Models: Immunocompromised mice bearing xenografts of human cancer cell lines or patient-derived xenografts (PDXs) would be used.

  • Treatment Groups: Mice would be randomized into several groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.

  • Dosing and Administration: this compound and the chemotherapeutic agent would be administered according to a predetermined schedule and route (e.g., intravenous, oral).

  • Efficacy Endpoints: Tumor growth would be monitored regularly by measuring tumor volume. At the end of the study, tumors can be excised and weighed. Other endpoints could include survival analysis and biomarker assessment in tumor tissue.

  • Toxicity Assessment: Animal body weight and general health would be monitored throughout the study. Blood and tissue samples can be collected for toxicological analysis.

Visualizations

Signaling Pathway of this compound's Action

TK112690_Mechanism cluster_chemo Chemotherapy Effects cluster_cell Cellular Fate cluster_tk This compound Intervention Chemo Chemotherapeutic Agent DNA_Damage DNA Damage & Metabolic Stress Chemo->DNA_Damage Induces Tumor_Cell Tumor Cell DNA_Damage->Tumor_Cell Normal_Cell Normal Mucosal Cell DNA_Damage->Normal_Cell Apoptosis_Tumor Apoptosis Tumor_Cell->Apoptosis_Tumor Leads to Apoptosis_Normal Mucositis Normal_Cell->Apoptosis_Normal Leads to Normal_Cell->Apoptosis_Normal Prevents TK112690 This compound UPase Uridine Phosphorylase (UPase) TK112690->UPase Inhibits Uridine_Inc Increased Uridine Levels Uridine_Deg Uridine Catabolism (Uridine -> Uracil) UPase->Uridine_Deg Catalyzes Uridine_Inc->Normal_Cell Protects

Caption: Mechanism of this compound in mitigating chemotherapy-induced mucositis.

Experimental Workflow for Synergy Evaluation

Synergy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start_vitro Select Cancer Cell Lines treatment_vitro Treat with this compound, Chemotherapy, and Combo start_vitro->treatment_vitro start_vivo Establish Tumor Xenografts in Mice assay Cell Viability Assay (MTT/MTS) treatment_vitro->assay analysis_vitro Calculate Combination Index (CI) assay->analysis_vitro result_vitro Synergy (CI<1) Additive (CI=1) Antagonism (CI>1) analysis_vitro->result_vitro treatment_vivo Administer Treatments (Vehicle, Single Agents, Combo) start_vivo->treatment_vivo monitoring Monitor Tumor Volume and Animal Weight treatment_vivo->monitoring analysis_vivo Compare Tumor Growth Inhibition (TGI) monitoring->analysis_vivo result_vivo Enhanced Efficacy & Acceptable Toxicity Profile analysis_vivo->result_vivo

Caption: Workflow for evaluating the synergistic effects of this compound with chemotherapy.

Conclusion and Future Directions

This compound presents a compelling case for use in combination with chemotherapy, primarily through its well-defined role in mitigating mucositis, a significant dose-limiting toxicity. This protective effect on normal tissues can enhance the therapeutic index of standard chemotherapy regimens, allowing for improved treatment adherence and potentially better patient outcomes. While direct evidence of synergistic anti-tumor activity is still emerging, the mechanistic rationale and preclinical data from similar compounds warrant further investigation.

Future research should focus on preclinical studies across a range of cancer types and in combination with different classes of chemotherapeutic agents to elucidate any direct synergistic or sensitizing effects on tumor cells. Clinical trials incorporating tumor response endpoints, in addition to toxicity assessments, will be crucial to fully characterize the synergistic potential of this compound in oncology.

References

Independent Verification of TK-112690 Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of TK-112690 with other alternatives for the management of radiotherapy-induced oral mucositis. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows.

Executive Summary

This compound, a novel uridine phosphorylase inhibitor, has demonstrated significant efficacy in reducing the incidence and duration of severe oral mucositis in patients with head and neck cancer undergoing radiotherapy. This guide compares the performance of this compound with established and alternative therapies, providing a comprehensive overview of the current landscape of treatment for this debilitating side effect of cancer therapy.

Data Presentation: Comparative Efficacy in Radiotherapy-Induced Oral Mucositis

The following table summarizes the quantitative data from clinical trials of this compound and its alternatives.

TreatmentStudy PopulationKey Efficacy EndpointResults
This compound Head and Neck Squamous Cell CarcinomaIncidence of Severe Oral Mucositis (SOM) Grade ≥3This compound: 8.3% Placebo: 75%[1][2]
Mean Duration of SOMThis compound: 12 days Placebo: 35 days[1][2]
Benzydamine HCl Head and Neck CancerReduction in Erythema and Ulceration~30% reduction compared to placebo[3]
Frequency of Mucositis Grade ≥3Benzydamine: 43.6% Placebo: 78.6%[4]
Palifermin Head and Neck CancerIncidence of Severe Oral Mucositis (WHO Grade 3/4)Palifermin: 51% Placebo: 67%[5]
Median Duration of Severe MucositisPalifermin: 4.5 days Placebo: 22.0 days[5]
Amifostine Head and Neck CancerRisk of Grade 3-4 Mucositis (Meta-analysis)Reduced risk by 28% (RR 0.72)[6]

Experimental Protocols

This compound Phase 2a Clinical Trial (NCT05658016)[7][8][9]
  • Study Design: A multi-center, placebo-controlled, randomized, assessor-blind study.

  • Participants: 24 patients with non-metastatic squamous cell carcinoma of the head and neck receiving radiotherapy.

  • Intervention: Patients received either 45 mg/kg of this compound or a placebo intravenously. The infusion was administered one hour before and six hours after each radiotherapy session for 7 weeks.[1][2]

  • Radiotherapy Regimen: A continuous course of radiation with single daily fractions of 2.0 Gy, reaching a cumulative dose of 70 Gy.

  • Primary Outcome Measures:

    • Incidence of Severe Oral Mucositis (SOM), defined as Grade 3 or 4 on the WHO scale.

    • Duration of SOM.

Benzydamine HCl Clinical Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[3]

  • Participants: Patients with head and neck carcinoma undergoing radiation therapy.

  • Intervention: Subjects rinsed with 15 mL of 0.15% benzydamine oral rinse or placebo for 2 minutes, 4-8 times daily, before, during, and for 2 weeks after radiotherapy.[3]

  • Primary Outcome Measures:

    • Prevention or decrease in erythema, ulceration, and pain associated with oral mucositis.

Palifermin Clinical Trial
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[5]

  • Participants: 186 patients with Stage II to IVB carcinoma of the oral cavity, oropharynx, hypopharynx, or larynx undergoing postoperative radiochemotherapy.[5]

  • Intervention: Patients received weekly palifermin at a dose of 120 μg/kg or placebo, starting 3 days before and continuing throughout radiochemotherapy.[5]

  • Primary Outcome Measure:

    • Incidence of severe oral mucositis (WHO grades 3 to 4).[5]

Amifostine Clinical Trials (Systematic Review)
  • Study Design: A systematic review and meta-analysis of randomized controlled trials.[6]

  • Participants: Patients with head and neck cancer treated with radiotherapy.

  • Intervention: Intravenous or subcutaneous administration of amifostine prior to radiotherapy.

  • Primary Outcome Measures:

    • Risk of developing Grade 3-4 mucositis, acute and late xerostomia, and Grade 3-4 dysphagia.[6]

Signaling Pathways and Mechanisms of Action

Pathophysiology of Radiotherapy-Induced Oral Mucositis

Radiotherapy initiates a cascade of biological events leading to oral mucositis. This process involves direct DNA damage, the generation of reactive oxygen species (ROS), and the activation of transcription factors like NF-κB. This leads to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, resulting in inflammation, tissue damage, and ulceration.[7][8][9][10][11]

G RT Radiotherapy DNA_damage Direct DNA Damage RT->DNA_damage ROS Reactive Oxygen Species (ROS) RT->ROS NFkB NF-κB Activation DNA_damage->NFkB ROS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation Ulceration Ulceration Inflammation->Ulceration

Pathophysiology of Radiotherapy-Induced Oral Mucositis.
Mechanism of Action of this compound

This compound is a uridine phosphorylase inhibitor.[1][12] By blocking this enzyme, this compound prevents the breakdown of uridine, leading to increased plasma uridine levels.[1] Uridine is essential for maintaining the health of the mucosal lining and protecting it from the damaging effects of radiation.[12]

G TK112690 This compound UP Uridine Phosphorylase TK112690->UP inhibits Uridine_levels Increased Uridine Levels TK112690->Uridine_levels leads to Uridine_breakdown Uridine Breakdown UP->Uridine_breakdown catalyzes Mucosal_protection Mucosal Protection Uridine_levels->Mucosal_protection

Mechanism of Action of this compound.
Comparative Mechanisms of Action

  • Benzydamine: This non-steroidal anti-inflammatory drug (NSAID) acts by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4][13][14][15]

  • Palifermin: A recombinant human keratinocyte growth factor (KGF), palifermin stimulates the growth and differentiation of epithelial cells, promoting the repair of the mucosal lining.[5][16][17][18][19]

  • Amifostine: This cytoprotective agent is a prodrug that is converted to an active metabolite that scavenges free radicals and has anti-inflammatory effects.[6][20][21]

G cluster_tk This compound cluster_benz Benzydamine cluster_pal Palifermin cluster_ami Amifostine tk_moa Inhibits Uridine Phosphorylase Mucositis Oral Mucositis tk_moa->Mucositis prevents benz_moa Inhibits Pro-inflammatory Cytokines benz_moa->Mucositis reduces pal_moa Stimulates Epithelial Cell Growth pal_moa->Mucositis repairs ami_moa Scavenges Free Radicals & Anti-inflammatory ami_moa->Mucositis protects from

Comparative Mechanisms of Action.

Conclusion

The research findings on this compound indicate a promising new therapeutic option for the prevention of radiotherapy-induced oral mucositis. Its distinct mechanism of action, focused on preserving mucosal integrity by inhibiting uridine breakdown, sets it apart from other available treatments. The Phase 2a clinical trial data suggests a substantial reduction in both the incidence and duration of severe oral mucositis compared to placebo.

For researchers and drug development professionals, this compound represents a novel approach to mitigating a significant and often dose-limiting toxicity in cancer therapy. Further larger-scale clinical trials are warranted to confirm these initial findings and to fully establish the role of this compound in the supportive care of patients undergoing radiotherapy. The comparative data presented in this guide can serve as a valuable resource for evaluating the potential of this compound in the context of existing and emerging therapies.

References

A Comparative Analysis: The Advantages of TK-112690 Over Older UPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cancer therapeutics and supportive care, the quest for more potent and specific enzyme inhibitors is paramount. This guide provides a detailed comparison of TK-112690, a novel uridine phosphorylase (UPase) inhibitor, with older-generation inhibitors, notably benzylacyclouridine (BAU). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to assess the potential advantages of this compound.

Uridine phosphorylase (UPase) is a critical enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] Inhibition of UPase is a strategic approach in oncology for two primary reasons: to increase endogenous uridine levels, which can protect normal tissues from the toxicity of certain chemotherapeutic agents, and to enhance the efficacy of fluoropyrimidine-based drugs by preventing their degradation.[1][2]

Quantitative Comparison of Inhibitory Potency

A direct comparison of the inhibitory potency of this compound and older inhibitors like BAU is challenging due to the limited availability of head-to-head studies and the use of different inhibitory parameters (IC50 vs. Ki) in the existing literature. However, by examining the available data, we can draw some inferences.

InhibitorTargetParameterValueSource
This compound Mouse small intestinal UPaseIC5012.5 µMPatent Data
This compound Human small intestinal UPaseIC5020.0 µMPatent Data
Benzylacyclouridine (BAU) Sarcoma S-180 cytosol UPaseKi98 nM[3]
5-(m-benzyloxybenzyl)acyclouridine (BBAU) Sarcoma S-180 cytosol UPaseKi32 nM[3]
Aminomethyl-BBAU (AM-BBAU) Mouse liver UPaseKi18 nM[4]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are not directly comparable. Ki represents the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating higher potency. IC50 values are dependent on experimental conditions, including substrate concentration. The provided data suggests that while this compound is an effective inhibitor of UPase, older acyclouridine derivatives like BAU and its analogs exhibit significantly higher potency in the nanomolar range. Further studies reporting the Ki of this compound are necessary for a definitive comparison.

Experimental Protocols

Uridine Phosphorylase Inhibition Assay (General Protocol)

While a specific, detailed protocol for this compound inhibition assays is not publicly available, a general method for determining UPase inhibition can be described as follows. This protocol is based on standard enzymatic assays and would be adapted for the specific characteristics of this compound.

Objective: To determine the in vitro inhibitory effect of a compound on uridine phosphorylase activity.

Materials:

  • Purified uridine phosphorylase (human or other species)

  • Uridine (substrate)

  • Phosphate buffer

  • Test inhibitor (e.g., this compound)

  • Detection reagent (e.g., a reagent that reacts with uracil to produce a colorimetric or fluorescent signal)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of UPase and uridine in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor.

  • Reaction Mixture: In a 96-well plate, add the UPase enzyme, phosphate buffer, and the test inhibitor at various concentrations.

  • Initiation of Reaction: Add uridine to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination and Detection: Stop the reaction and add the detection reagent to measure the amount of uracil produced.

  • Data Analysis: Measure the signal using a microplate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme UPase Solution Reaction_Mix Combine Enzyme, Buffer & Inhibitor Enzyme->Reaction_Mix Substrate Uridine Solution Start_Reaction Add Uridine Substrate->Start_Reaction Inhibitor Inhibitor Dilutions Inhibitor->Reaction_Mix Reaction_Mix->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Read_Plate Measure Signal Stop_Reaction->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

A generalized workflow for a UPase inhibition assay.

Pharmacokinetic Profiles: A Comparative Look

Detailed pharmacokinetic data for this compound in a readily comparable format is limited. However, clinical trial information provides insights into its administration. In a Phase 2a study, this compound was administered as a one-hour infusion at a dose of 45 mg/kg prior to and 6 hours after radiation treatment, continuing for 7 weeks.[5] This suggests a need for intravenous administration and a relatively frequent dosing schedule.

In contrast, more extensive pharmacokinetic data is available for the older inhibitor, benzylacyclouridine (BAU).

ParameterSpeciesDoseRouteHalf-life (t1/2)BioavailabilitySource
BAU Dogs30 mg/kgi.v.1.8 - 3.6 h-[3]
BAU Dogs30 mg/kgp.o.-85%[3]
BAU Pigs120 mg/kgi.v.1.6 - 2.3 h-[3]
BAU Pigs120 mg/kgp.o.-40%[3]
BAU Humans200 - 1600 mg/m²p.o.3.0 - 3.9 h-[3]

The data for BAU indicates good oral bioavailability in preclinical models and a half-life that supports oral administration in humans.[3] The need for intravenous administration of this compound may present a disadvantage in terms of patient convenience compared to orally available older inhibitors. However, intravenous administration can offer more precise dose control and bypass issues of gastrointestinal absorption.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for UPase inhibitors is the direct blockade of the uridine phosphorylase enzyme. This leads to an increase in systemic and intracellular uridine levels.

signaling_pathway cluster_downstream Downstream Effects of Inhibition Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate Uracil Uracil UPase->Uracil Product R1P Ribose-1-Phosphate UPase->R1P Product Increased_Uridine Increased Uridine Levels Inhibitor UPase Inhibitor (e.g., this compound) Inhibitor->UPase Inhibition Mucositis_Protection Protection from Chemotherapy-Induced Mucositis Increased_Uridine->Mucositis_Protection Enhanced_5FU_Efficacy Enhanced Efficacy of Fluoropyrimidine Drugs Increased_Uridine->Enhanced_5FU_Efficacy

The inhibitory action of UPase inhibitors on the pyrimidine salvage pathway.

The elevated uridine levels resulting from UPase inhibition have two key therapeutic benefits:

  • Tissue Protection: Increased uridine can rescue normal, healthy cells from the toxic effects of certain chemotherapies, such as methotrexate, potentially reducing side effects like mucositis.[2]

  • Enhanced Chemotherapy Efficacy: For fluoropyrimidine drugs like 5-fluorouracil (5-FU), which are structurally similar to uracil, UPase inhibition prevents their breakdown, thereby increasing their bioavailability and cytotoxic effect on cancer cells.[1]

Advantages of this compound: An Assessment

Based on the currently available data, the primary advantage of this compound appears to be its demonstrated clinical application in reducing chemotherapy-induced mucositis.[2][5] While older inhibitors like BAU have shown potent in vitro activity and have undergone Phase I clinical trials, the clinical development of this compound for this specific supportive care indication is a significant differentiator.

However, several questions remain regarding the direct comparative advantages of this compound over older UPase inhibitors:

  • Potency: The available data suggests that older acyclouridine derivatives may be more potent inhibitors of UPase in vitro. A direct comparison using the Ki metric for this compound is needed for a conclusive assessment.

  • Pharmacokinetics: The intravenous administration of this compound may be less convenient for patients compared to potentially orally available alternatives. Further research into oral formulations of this compound or newer, more potent oral UPase inhibitors would be beneficial.

Conclusion

This compound represents a valuable therapeutic agent, particularly in the context of mitigating chemotherapy-induced mucositis. Its progression through clinical trials for this indication underscores its potential benefit in patient care. However, a comprehensive assessment of its advantages over older UPase inhibitors is currently limited by the lack of direct comparative studies. While older inhibitors like benzylacyclouridine and its analogs have demonstrated high in vitro potency, the clinical development and specific applications of this compound position it as a noteworthy advancement in the field. Future research should focus on head-to-head comparative studies, including the determination of Ki values and selectivity profiles, as well as the exploration of alternative formulations to enhance patient convenience. Such data will be instrumental in fully elucidating the therapeutic advantages of this compound and guiding the future development of novel UPase inhibitors.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal Procedures for TK-112690

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of investigational compounds extends to their final disposition. Proper disposal of TK-112690, a uridine phosphorylase inhibitor, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.[1] Adherence to established guidelines is essential to mitigate risks to both human health and the ecosystem. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on current regulatory standards and safety data for investigational drugs.

Immediate Safety and Logistical Information

The disposal of any investigational drug, including this compound, must be conducted in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2] The Principal Investigator (PI) holds the ultimate responsibility for the management of the investigational drug, though this duty is often delegated to the institution's Environmental Health and Safety (EHS) department or a specialized investigational drug service.[3][4]

Step-by-Step Disposal Protocol

  • Consult the Safety Data Sheet (SDS): The manufacturer's SDS for this compound is the most critical document for specific handling and disposal instructions. It will provide detailed information on the compound's hazards and recommended disposal methods.

  • Contact Environmental Health and Safety (EHS): Before initiating any disposal procedures, contact your institution's EHS office. They will provide guidance on the specific protocols and regulatory requirements for your location.

  • Waste Characterization: In consultation with EHS, determine if this compound is considered a hazardous waste under RCRA or other applicable regulations.[2] This determination will dictate the disposal pathway.

  • Segregation and Collection:

    • Hazardous Waste: If classified as hazardous, collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[5][6] The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.[6]

    • Non-Hazardous Waste: If deemed non-hazardous, it may be permissible to dispose of it in a red biohazard-chemotoxic container for incineration.[2]

    • Contaminated Materials: Any labware, personal protective equipment (PPE), or other materials contaminated with this compound should be disposed of according to the same classification as the compound itself.[7][8]

  • Container Management:

    • Ensure waste containers are kept closed except when adding waste.[6]

    • Do not mix different types of waste in the same container unless instructed to do so by EHS.[9]

    • Store waste containers in a designated satellite accumulation area.[5]

  • Disposal and Record Keeping:

    • Arrange for the pickup and disposal of the waste through your institution's approved hazardous waste vendor.[2]

    • Maintain meticulous records of the disposal, including the date, quantity, and method of disposal. These records should be kept for a minimum of three years.[2]

Data Presentation: Waste Classification and Disposal Routes

Waste Type Container Disposal Route Key Considerations
Unused/Expired this compound Compatible, labeled hazardous waste containerIncineration via approved hazardous waste vendorMust be characterized as hazardous or non-hazardous.
Contaminated Labware (glass, plastic) Puncture-proof container for sharps; lined container for non-sharpsIncineration via approved hazardous waste vendorSegregate from regular lab trash.[5][7]
Contaminated PPE (gloves, lab coats) Lined hazardous waste containerIncineration via approved hazardous waste vendorDo not dispose of in regular trash.
Empty Stock Vials/Containers Regular trash (if non-hazardous and label is defaced)Landfill or recyclingMust be thoroughly emptied.[2][5] If contaminated with patient information, handle as confidential waste.[2]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general protocol for managing investigational drug waste involves the following key steps, which should be adapted into a site-specific Standard Operating Procedure (SOP):

  • Waste Identification and Segregation: Train all laboratory personnel on the procedures for identifying and segregating this compound waste from other waste streams.

  • Container Labeling: Use standardized labels for all waste containers, clearly indicating the contents and associated hazards.

  • Accumulation and Storage: Define the maximum accumulation time and quantity limits for this compound waste in the laboratory, in accordance with institutional and regulatory guidelines.

  • Spill Management: Develop a spill response plan specific to this compound, including the necessary cleanup materials and personal protective equipment.

  • Documentation: Maintain a detailed log of all this compound waste generated and disposed of, including dates, quantities, and disposal manifests.

Mandatory Visualizations

TK112690_Disposal_Workflow cluster_prep Preparation & Characterization cluster_collection Collection & Segregation cluster_disposal Final Disposition start Start: Unused or Expired This compound Generated consult_sds Consult this compound SDS start->consult_sds contact_ehs Contact Institutional EHS consult_sds->contact_ehs characterize Characterize Waste: Hazardous vs. Non-Hazardous contact_ehs->characterize hazardous_waste Collect in Labeled Hazardous Waste Container characterize->hazardous_waste Hazardous non_hazardous_waste Collect in Red Biohazard/ Chemotoxic Container characterize->non_hazardous_waste Non-Hazardous vendor_pickup Arrange Pickup by Approved Waste Vendor hazardous_waste->vendor_pickup non_hazardous_waste->vendor_pickup incineration Incineration vendor_pickup->incineration documentation Maintain Disposal Records (min. 3 years) incineration->documentation

Caption: Workflow for the proper disposal of this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize the specific guidance provided in the product's Safety Data Sheet and by your institution's Environmental Health and Safety department. By adhering to these procedures, you contribute to a safe laboratory environment and the protection of our ecosystem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TK-112690
Reactant of Route 2
Reactant of Route 2
TK-112690

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.